2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFJNRJKUKWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286485 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23596-28-3 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23596-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of experimental data for the parent compound, this document leverages computational predictions and experimental findings for its derivatives and isomers to offer a thorough profile.
Core Physicochemical Properties
The basic properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, computational methods provide valuable estimates.
| Property | Value | Method | Source |
| Molecular Formula | C₇H₈N₂ | - | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 120.15 g/mol | - | --INVALID-LINK--[1] |
| logP | 1.0496 | Computational | --INVALID-LINK--[1] |
| pKa (Predicted for isomer) | 7.18 ± 0.20 | Computational (for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine) | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Computational | --INVALID-LINK--[1] |
Experimental Protocols for Property Determination
Accurate determination of pKa and logP is essential for drug development. Standard experimental protocols applicable to this compound are detailed below.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3]
Methodology:
-
Preparation of Solutions:
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[3][4]
-
Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with NaOH.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until a sharp change in pH is observed, indicating the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points may be observed.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][6]
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[5]
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a flask.
-
Add the solution of the test compound to the flask.
-
Shake the flask for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Biological Context and Potential Signaling Pathways
While the direct biological targets of this compound have not been extensively studied, research on its derivatives provides significant insights into its potential therapeutic applications and interactions with biological systems.
Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have shown notable activity as:
-
FMS Kinase Inhibitors: Certain diarylamide derivatives of pyrrolo[3,2-c]pyridine have demonstrated potent inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[7] Overexpression of FMS kinase is implicated in various cancers and inflammatory disorders.[7]
-
Anticancer Agents:
-
Melanoma: Diarylurea and diarylamide derivatives have shown significant antiproliferative activity against human melanoma cell lines.
-
Colchicine-Binding Site Inhibitors: Some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anticancer activities.[8]
-
-
PI3K Inhibitors: Derivatives of the isomeric pyrrolo[3,4-c]pyridine have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of signaling pathways that control cell growth and survival.[9]
These findings suggest that the this compound core could serve as a valuable scaffold for the development of targeted therapies, particularly in oncology. The likely signaling pathways that could be modulated by derivatives of this scaffold include those regulated by receptor tyrosine kinases and those involved in cell cycle progression and cytoskeletal dynamics.
Synthesis and Analysis Workflow
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, general synthetic strategies for related pyrrolopyridine isomers can be adapted. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. For the isomeric 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a synthesis route starting from ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has been reported.[10] Another method for a related hydrochloride salt involves lactamization, reduction, and salification starting from furo[3,4-c]pyridine-1,3-dione.[11]
A generalized workflow for the synthesis and analysis of such compounds is presented below.
Conclusion
This compound represents a heterocyclic system with significant potential in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. While experimental data on the parent compound is limited, computational predictions and the biological activities of its derivatives provide a strong foundation for further research. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists investigating this and related molecular scaffolds. Further experimental determination of the pKa and logP of the parent compound is warranted to more accurately model its behavior and guide the design of new therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural characteristics and presents a plausible multi-step synthesis with detailed experimental protocols.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a dihydropyrrole ring.
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| CAS Number | 23596-28-3 |
Structural Representation:
(Image Source: PubChem CID 12490979)
Synthetic Pathways
A plausible and effective synthetic route to this compound involves a two-stage process:
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Stage 1: Synthesis of the Aromatic Precursor, 1H-pyrrolo[3,2-c]pyridine. This is achieved through a multi-step sequence starting from a substituted pyridine.
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Stage 2: Selective Reduction of 1H-pyrrolo[3,2-c]pyridine. The pyrrole ring of the aromatic precursor is selectively hydrogenated to yield the target compound.
Below is a detailed breakdown of the experimental protocols for each stage.
Stage 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine
The synthesis of the aromatic precursor, 1H-pyrrolo[3,2-c]pyridine, can be adapted from methodologies reported for its derivatives.[1][2] A representative synthetic scheme is outlined below, starting from 2-chloro-3-methylpyridine.
Step 1: Synthesis of 2-Chloro-3-methylpyridine N-oxide
-
Reagents: 2-Chloro-3-methylpyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure: To a solution of 2-chloro-3-methylpyridine in DCM, add m-CPBA portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.
Step 2: Synthesis of 2-Chloro-3-methyl-4-nitropyridine N-oxide
-
Reagents: 2-Chloro-3-methylpyridine N-oxide, Fuming nitric acid, Sulfuric acid.
-
Procedure: Add 2-chloro-3-methylpyridine N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the mixture at this temperature for 2 hours, then carefully pour it onto ice. Neutralize with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.
Step 3: Synthesis of the Vinyl Intermediate
-
Reagents: 2-Chloro-3-methyl-4-nitropyridine N-oxide, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve 2-chloro-3-methyl-4-nitropyridine N-oxide in DMF and add DMF-DMA. Heat the mixture at 80 °C for 4 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude vinyl intermediate.
Step 4: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine
-
Reagents: Vinyl intermediate, Iron powder (Fe), Acetic acid (AcOH).
-
Procedure: To a solution of the vinyl intermediate in acetic acid, add iron powder. Heat the mixture at 100 °C for 2 hours. Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product. Purify by column chromatography.
Step 5: Synthesis of 1H-pyrrolo[3,2-c]pyridine
-
Reagents: 6-Chloro-1H-pyrrolo[3,2-c]pyridine, Palladium on carbon (10% Pd/C), Triethylamine (Et₃N), Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure: Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in ethanol, and add triethylamine and 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. Filter the reaction mixture through celite and concentrate the filtrate to obtain 1H-pyrrolo[3,2-c]pyridine.
Stage 2: Reduction of 1H-pyrrolo[3,2-c]pyridine
The final step is the selective reduction of the pyrrole ring of 1H-pyrrolo[3,2-c]pyridine to afford the desired this compound. This can be achieved via catalytic hydrogenation.
-
Reagents: 1H-pyrrolo[3,2-c]pyridine, Platinum(IV) oxide (PtO₂, Adam's catalyst), Glacial acetic acid, Hydrogen gas (H₂).
-
Procedure: In a high-pressure hydrogenation vessel, dissolve 1H-pyrrolo[3,2-c]pyridine in glacial acetic acid. Add a catalytic amount of PtO₂. Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields can vary based on the specific substrate and reaction scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Oxidation | m-CPBA | DCM | 0 to RT | 12 | >90 |
| 1.2 | Nitration | HNO₃, H₂SO₄ | - | 0 | 2 | 70-85 |
| 1.3 | Vinylation | DMF-DMA | DMF | 80 | 4 | 60-75 |
| 1.4 | Reductive Cyclization | Fe, AcOH | AcOH | 100 | 2 | 50-65 |
| 1.5 | Dechlorination | H₂, 10% Pd/C, Et₃N | EtOH | RT | 16 | 80-95 |
| 2.1 | Reduction | H₂, PtO₂ | AcOH | RT | 6-8 | High |
Experimental Workflow and Logic
The overall experimental workflow follows a logical progression from commercially available starting materials to the final target compound.
This guide provides a foundational understanding of the chemical nature of this compound and a detailed, actionable strategy for its synthesis. Researchers can adapt and optimize these protocols for their specific laboratory conditions and research objectives.
References
An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: Discovery and History
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the heterocyclic core, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. It details the discovery, synthesis, and known properties of this compound, with a focus on providing actionable data and experimental context for research and development.
Introduction
The pyrrolopyridine scaffold is a significant structural motif in medicinal chemistry, with its various isomers demonstrating a wide range of biological activities. Among these, the this compound core serves as a foundational structure for the development of novel therapeutic agents. This document outlines the historical synthesis and key developments related to this specific isomer.
Derivatives of the broader pyrrolo[3,2-c]pyridine class have been investigated for their potential as FMS kinase inhibitors, making them promising candidates for the development of anticancer and antiarthritic drugs. T[1]he strategic fusion of a pyrrole ring to the pyridine core creates a bicyclic system with unique electronic and steric properties, rendering it a valuable scaffold in drug design.
Discovery and Historical Synthesis
The first documented synthesis of a this compound derivative appears to date back to a 1974 publication in the Armenian Journal of Chemistry by A. G. Terzian and colleagues. While the full experimental details of this initial discovery are not widely available, this work marks the entry of this heterocyclic system into the scientific literature. Subsequent research has built upon this foundation, exploring various synthetic routes and biological applications.
Physicochemical and Spectroscopic Data
Comprehensive physicochemical and spectroscopic data for the unsubstituted this compound core is not extensively reported in readily available literature. The following tables summarize the available data for the parent compound and provide context with data from its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23596-28-3 | ChemScene |
| Molecular Formula | C₇H₈N₂ | ChemScene |
| Molecular Weight | 120.15 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene |
| logP | 1.0496 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Table 2: Spectroscopic Data of this compound and Derivatives
While a fully assigned 1H and 13C NMR spectrum for the unsubstituted parent compound is not explicitly detailed in the reviewed literature, data for various substituted 1H-pyrrolo[3,2-c]pyridine derivatives provide insight into the expected chemical shifts. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the proton at position 9 (equivalent to position 7 in the IUPAC numbering of the parent heterocycle) typically appears as a singlet around δ 9.1 ppm. The pyrrole ring protons often resonate between δ 6.8 and 7.4 ppm.
[2]| Nucleus | Derivative Context | Chemical Shift (δ) Range (ppm) | |---|---|---| | ¹H NMR | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | H7: ~9.1 (s)Pyrrole Protons: 6.8 - 7.4 | | ¹³C NMR | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Pyrrole & Pyridine Carbons: 102 - 160 |
Note: The provided NMR data is for non-dihydrogenated and substituted analogs. The chemical shifts for the 2,3-dihydro core will differ, particularly for the saturated carbon atoms in the pyrrolidine ring, which are expected to resonate at a much higher field (lower ppm).
Experimental Protocols: Synthesis of this compound
While the original 1974 synthesis protocol is not readily accessible, a modern and detailed method for the preparation of this compound hydrochloride has been described. The following is an adaptation of a protocol from the patent literature.
4.1. Modern Synthesis of this compound Hydrochloride
This synthesis proceeds via a three-step process involving the formation of an N-substituted aminoaldehyde, followed by acid-catalyzed cyclization, and subsequent salt formation.
Step 1: Synthesis of 4-methyl-3-aminopyridine-N-CH₂CHO
-
A mixture of 3-amino-4-methylpyridine (1.0 eq) and chloroacetaldehyde (1.1 eq) in water is heated at 100 °C for 3 hours.
-
After cooling to room temperature, the mixture is extracted with dichloromethane (CH₂Cl₂).
-
The organic extract is washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 4-methyl-3-aminopyridine-N-CH₂CHO.
Step 2: Synthesis of this compound
-
A solution of 4-methyl-3-aminopyridine-N-CH₂CHO (1.0 eq) in concentrated sulfuric acid (H₂SO₄) is heated at 100 °C for 3 hours.
-
The reaction mixture is cooled to room temperature and carefully poured into ice water.
-
The aqueous solution is neutralized with sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂.
-
The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to afford this compound.
Step 3: Synthesis of this compound Hydrochloride
-
A solution of this compound (1.0 eq) in methanol is treated with a solution of hydrochloric acid (HCl) in methanol (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
The resulting precipitate is collected by filtration to give this compound hydrochloride.
Visualizations
5.1. Synthetic Pathway Diagram
The following diagram illustrates the workflow for the modern synthesis of this compound hydrochloride.
Caption: Synthetic workflow for this compound HCl.
Biological and Medicinal Context
While specific biological activity data for the unsubstituted this compound core is limited in the public domain, the broader family of pyrrolopyridines has attracted significant interest in drug discovery. The isomeric scaffold, pyrrolo[3,4-c]pyridine, has been explored for a multitude of therapeutic applications, with derivatives showing analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.
[1]More specifically, derivatives of the unsaturated 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant anticancer activities. T[2]his highlights the potential of the pyrrolo[3,2-c]pyridine core as a valuable starting point for the design of new therapeutic agents. The dihydrogenated nature of the core discussed in this paper offers different conformational flexibility and electronic properties, which could be exploited in the design of novel bioactive molecules.
Conclusion
This compound is a heterocyclic core with a history spanning several decades, yet it remains a relatively underexplored scaffold compared to its isomers. The available synthetic routes provide a clear path to accessing this compound, opening the door for further investigation into its physicochemical properties and biological activities. Given the proven therapeutic potential of the wider pyrrolopyridine family, a more in-depth exploration of this particular core and its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
Spectroscopic Profile of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Core Compound Information
| Compound Name | This compound |
| Molecular Formula | C₇H₈N₂[1] |
| Molecular Weight | 120.15 g/mol [1] |
| CAS Number | 23596-28-3[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar heterocyclic systems and known chemical shift and fragmentation patterns.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | d | 1H | H-7 |
| ~7.0 - 7.2 | d | 1H | H-5 |
| ~6.5 - 6.7 | dd | 1H | H-6 |
| ~4.0 (broad s) | s | 1H | N-H (pyrrole) |
| ~3.5 - 3.7 | t | 2H | H-2 |
| ~3.0 - 3.2 | t | 2H | H-3 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-7a |
| ~140 - 145 | C-7 |
| ~125 - 130 | C-4a |
| ~120 - 125 | C-5 |
| ~115 - 120 | C-6 |
| ~45 - 50 | C-2 |
| ~25 - 30 | C-3 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H Stretch (pyrrole) |
| 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N Stretch (ring) |
| 1400 - 1000 | Strong | Ring Vibrations |
| 800 - 700 | Strong | C-H Bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 120 | [M]⁺ (Molecular Ion) |
| 92 | [M - CH₂=CH₂]⁺ |
| 93 | [M - HCN]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent standard procedures for the characterization of novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 16 ppm with a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used with a longer relaxation delay (2-5 seconds) and broadband proton decoupling. Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of a solid sample can be obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[3][4] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
Potential Therapeutic Targets of the Pyrrolopyridine Core Scaffold: A Technical Guide
Introduction
The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a nitrogen-containing heterocyclic compound that serves as a core structure in the development of various therapeutic agents. While direct research on this specific dihydro-pyrrolo[3,2-c]pyridine isomer is limited, extensive investigation into its related isomers and derivatives has revealed a range of promising therapeutic targets. This technical guide provides an in-depth overview of these targets, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is aimed at researchers, scientists, and drug development professionals to facilitate further exploration of the therapeutic potential of the broader pyrrolopyridine class of compounds.
The primary therapeutic areas for which pyrrolopyridine derivatives have shown significant potential include oncology, inflammation, and infectious diseases. Key molecular targets identified for various isomers include kinases, enzymes involved in metabolic pathways, and structural proteins critical for cell division.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of the pyrrolopyridine scaffold have been identified as potent modulators of several key biological targets. The following sections detail the most prominent of these, with a focus on the specific isomers and derivatives that have been investigated.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is crucial for tumor cell metabolism.[1][2] Inhibition of NAMPT leads to depletion of NAD+, thereby inducing cancer cell death.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Compound 18 | Human NAMPT | Biochemical | 11 | PC-3 | 36 | [1] |
| Compound 29 | Human NAMPT | Biochemical | 10 | A2780 | 7 | [1] |
NAMPT Inhibition Assay: The inhibitory activity of the compounds against human NAMPT was determined using a biochemical assay. This typically involves incubating the recombinant human NAMPT enzyme with its substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of varying concentrations of the inhibitor. The product of the enzymatic reaction, nicotinamide mononucleotide (NMN), is then quantified, often through a coupled enzymatic reaction that leads to the production of a detectable signal (e.g., fluorescence or absorbance). The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Proliferation Assay: The antiproliferative activity of the compounds was assessed using a cell-based assay. Cancer cell lines, such as PC-3 (prostate cancer) and A2780 (ovarian cancer), were treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was then measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
Caption: Inhibition of NAMPT by 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.
HPK1 Kinase Assay: The inhibitory potency of the compounds against HPK1 is typically evaluated in a biochemical kinase assay. This can be performed using various formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, a recombinant HPK1 enzyme is incubated with a substrate peptide and ATP in the presence of the test compound. The phosphorylation of the substrate is detected by a specific antibody labeled with a fluorescent probe. The IC50 is the concentration of the compound that causes 50% inhibition of HPK1 activity.
Caption: Logic of enhancing anti-tumor immunity via HPK1 inhibition.
FMS Kinase Inhibition
A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[3] FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers and inflammatory diseases like rheumatoid arthritis.[3]
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line (Cancer) | Antiproliferative IC50 (µM) | Cell Line (Macrophage) | IC50 (nM) | Reference |
| 1e | FMS Kinase | Kinase Assay | 60 | - | - | - | - | [3] |
| 1r | FMS Kinase | Kinase Assay | 30 | Ovarian, Prostate, Breast | 0.15 - 1.78 | BMDM | 84 | [3] |
| KIST101029 (Lead) | FMS Kinase | Kinase Assay | 96 | - | - | BMDM | 195 | [3] |
FMS Kinase Inhibition Assay: The inhibitory activity against FMS kinase was evaluated through in vitro kinase assays. The specific protocol would involve incubating the recombinant FMS kinase domain with a peptide substrate and ATP, along with the test compounds at various concentrations. The extent of substrate phosphorylation would be quantified to determine the inhibitory potency (IC50) of the compounds.
Cell-Based Assays: The antiproliferative effects of the compounds were tested on a panel of human cancer cell lines (ovarian, prostate, and breast).[3] Additionally, their impact on macrophage viability was assessed using bone marrow-derived macrophages (BMDM).[3] For these assays, cells were cultured in the presence of varying concentrations of the inhibitors, and cell viability was measured after a set incubation period (e.g., 72 hours) using methods like the MTT or SRB assay.
Caption: Workflow for the evaluation of FMS kinase inhibitors.
Tubulin Polymerization Inhibition
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4] Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs.[4] By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 10t | HeLa | 0.12 | [4] |
| 10t | SGC-7901 | 0.15 | [4] |
| 10t | MCF-7 | 0.21 | [4] |
Tubulin Polymerization Assay: The ability of the compounds to inhibit tubulin polymerization was assessed in vitro. This assay typically involves incubating purified tubulin with the test compounds at various concentrations under conditions that promote polymerization (e.g., in the presence of GTP at 37°C). The extent of polymerization is monitored over time by measuring the increase in absorbance or fluorescence. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Immunofluorescence Staining: To visualize the effect on cellular microtubules, cancer cells were treated with the compounds, followed by fixation and permeabilization. The microtubule network was then stained using a primary antibody against α-tubulin and a fluorescently labeled secondary antibody. The cells were imaged using fluorescence microscopy to observe any disruption of the microtubule structure.
Cell Cycle Analysis: The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cells were treated with the compounds for a specific duration, then harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of the cells was then measured by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay: The induction of apoptosis was confirmed using methods like Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide stains late apoptotic or necrotic cells with compromised membrane integrity.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Conclusion
The pyrrolopyridine scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas, particularly in oncology. While direct data on this compound is not extensively available, the research on its isomers provides a strong foundation for future drug discovery efforts. The key targets identified—NAMPT, HPK1, FMS kinase, and tubulin—are all validated and highly relevant in modern therapeutic development. This guide summarizes the current understanding of these interactions and provides a framework for further investigation into the synthesis and biological evaluation of novel pyrrolopyridine-based compounds. Future research should aim to explore the structure-activity relationships across different isomeric forms of the pyrrolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its rigid structure and strategic placement of nitrogen atoms allow for specific interactions with various biological targets, leading to the development of potent and selective modulators of cellular pathways implicated in a range of diseases, from cancer to inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this promising scaffold.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be achieved through multi-step synthetic sequences. A common approach involves the initial synthesis of the aromatic 1H-pyrrolo[3,2-c]pyridine core, followed by a reduction of the pyrrole ring.
A representative synthetic route to the aromatic precursor begins with a substituted pyridine, which undergoes a series of transformations to build the fused pyrrole ring. For instance, 2-bromo-5-methylpyridine can be oxidized to the corresponding N-oxide, followed by nitration to introduce a nitro group at the 4-position. Subsequent reaction with a dimethylformamide dimethyl acetal (DMF-DMA) equivalent introduces a vinyl group, which then serves as a precursor for the pyrrole ring closure upon reduction of the nitro group and cyclization. The resulting 1H-pyrrolo[3,2-c]pyridine can then be functionalized, for example, through bromination, to provide a handle for further diversification via cross-coupling reactions.
The subsequent reduction of the pyrrole ring to yield the 2,3-dihydro variant can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or through treatment with sodium cyanoborohydride (NaBH3CN) under acidic conditions. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the pyrrole ring without affecting the pyridine ring or other functional groups present on the molecule.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential in modulating the activity of key biological targets, particularly protein kinases.
FMS Kinase Inhibition and Anticancer Activity
One of the most notable applications of this scaffold is in the development of inhibitors of FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R).[1] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[1]
Several diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their FMS kinase inhibitory activity.[1] Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the scaffold significantly impact potency and selectivity. For instance, the presence of a benzamido moiety at the 4-position of the pyrrolopyridine nucleus has been shown to be more potent than the corresponding primary amino analogues.[1]
The anticancer potential of these compounds has been demonstrated through in vitro studies against a panel of cancer cell lines. The inhibitory concentrations (IC50) for some of the most potent derivatives are summarized in the table below.
| Compound | FMS Kinase IC50 (nM) | Ovarian Cancer Cell Line IC50 (µM) | Prostate Cancer Cell Line IC50 (µM) | Breast Cancer Cell Line IC50 (µM) |
| 1e | 60 | - | - | - |
| 1r | 30 | 0.15 - 1.78 | 0.15 - 1.78 | 0.15 - 1.78 |
| KIST101029 (Lead) | 96 | - | - | - |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]
Notably, compound 1r not only displayed potent FMS kinase inhibition but also exhibited a favorable selectivity index towards cancer cells over normal fibroblasts, with a selectivity range of 3.21 to 38.13 times.[1]
Tubulin Polymerization Inhibition
More recent research has explored the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[2] By acting as colchicine-binding site inhibitors, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. One of the most active compounds in a recent study, 10t , demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the low nanomolar range.[2]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the process of discovery and evaluation of these compounds, the following diagrams illustrate the FMS kinase signaling pathway and a general experimental workflow.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the structure-activity relationship (SAR) of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine analogs due to a greater availability of public domain data on this scaffold. While the user's original query specified the [3,2-c] isomer, comprehensive SAR data for that specific core is limited. The principles discussed herein for the closely related [3,4-c] core may provide valuable insights for researchers in the broader field of pyrrolopyridines.
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a versatile scaffold that has been explored for a range of therapeutic applications. This bicyclic heterocyclic system has been derivatized to yield potent inhibitors of various enzymes, demonstrating its potential in drug discovery. This technical guide provides a detailed overview of the SAR for different classes of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine analogs, complete with quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.
SAR of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates as Anti-HIV-1 Agents
A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates has been investigated for their inhibitory activity against HIV-1 replication. The SAR of these compounds reveals several key features that influence their potency.
Data Presentation:
| Compound ID | R (Ester Group) | R1 (at N-2) | EC50 (µM) |
| 12j | Ethyl | 4-Fluorophenethyl | 1.65 |
| Analog A | Ethyl | Phenyl | <10 |
| Analog B | Ethyl | 4-Methylphenyl | <10 |
| Analog C | Ethyl | Indol-3-yl | <10 |
EC50: Half-maximal effective concentration.
The data indicates that an ethyl ester at the 4-carboxylate position is favorable for activity. Furthermore, the nature of the substituent at the N-2 position of the pyrrolidine ring is critical. A phenethyl group, particularly with a fluorine substitution at the 4-position of the phenyl ring, as seen in compound 12j , leads to significant anti-HIV-1 activity.[1] Other bulky aromatic and heteroaromatic substituents at this position also confer potent activity.[1]
Mandatory Visualization:
Caption: Conceptual pathway of HIV-1 replication and the inhibitory action of the analogs.
SAR of 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogs as Antimycobacterial Agents
Derivatives of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been evaluated for their antimycobacterial activity.
Data Presentation:
| Compound Class | R (at position 7) | MIC90 (µM) |
| Esters | -COOR' | <0.15 |
| Nitriles | -CN | >160 |
| Amides | -CONH2 | >160 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of the bacterial population.
The SAR for this series is quite distinct. Ester derivatives at the 7-position of the pyridine ring exhibit good in vitro antimycobacterial activity.[2] In contrast, converting the ester to a nitrile or a primary amide leads to a significant loss of activity.[2] This suggests that the electronic and steric properties of the ester group are crucial for the compound's interaction with its mycobacterial target.
Mandatory Visualization:
Caption: Structure-activity relationship for antimycobacterial analogs.
SAR of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as HPK1 Inhibitors
A patent application has disclosed a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.
While specific quantitative data for a range of analogs is presented within the patent, a generalized SAR can be summarized. The core structure features substitutions at the N-2, 4, and 6 positions. Potent inhibitory activity is achieved with specific aromatic and heteroaromatic groups at the N-2 position, often substituted triazolyl-pyridinyl moieties. The substituents at the 4 and 6 positions are typically small alkylamino or cycloalkylamino groups that are believed to interact with specific pockets in the kinase domain.
Mandatory Visualization:
Caption: A generalized workflow for the synthesis and evaluation of novel analogs.
Experimental Protocols
General Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core:
A common synthetic route involves the hydrolysis of an N-protected precursor. For example, ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can be heated with a base such as barium hydroxide in water. After cooling, the solid is filtered, and the product is extracted with an organic solvent like ethyl acetate. Concentration under vacuum yields the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core.
In Vitro HIV-1 Activity Assay:
The anti-HIV-1 activity of the compounds is typically evaluated in a cell-based assay. This involves infecting a susceptible cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the test compounds. After a set incubation period, the cytopathic effect of the virus is measured, often using a colorimetric method such as the MTT assay, to determine the concentration of the compound that protects 50% of the cells from virus-induced cell death (EC50).
Antimycobacterial Activity Assay (MIC90 Determination):
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. The compounds are serially diluted in a 96-well plate containing a suitable growth medium for Mycobacterium tuberculosis. The bacterial suspension is added to each well, and the plates are incubated. The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth, which can be assessed visually or by measuring optical density.
HPK1 Kinase Inhibition Assay:
The inhibitory activity against HPK1 can be determined using a variety of biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves incubating the recombinant HPK1 enzyme with a fluorescently labeled substrate and ATP in the presence of the test compounds. The kinase activity is measured by the degree of substrate phosphorylation, which results in a change in the FRET signal. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.
References
Review of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine literature
Analyzing Pyridine Derivatives
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Compiling Literature Findings
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The Emergence of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively target protein kinases remains a cornerstone of oncological and immunological research. Among the myriad of heterocyclic systems explored, the 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine core has surfaced as a promising framework for the development of potent kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, focusing on its application as an inhibitor of key kinases, with a particular emphasis on FMS kinase. We will delve into the quantitative inhibitory data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Kinase and Cellular Inhibition
The inhibitory potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been most notably demonstrated against FMS kinase (also known as CSF-1R), a critical driver in various cancers and inflammatory diseases. A series of eighteen compounds based on this scaffold were evaluated for their ability to inhibit FMS kinase activity. The half-maximal inhibitory concentrations (IC50) reveal a structure-activity relationship (SAR) that underscores the importance of specific substitutions on the core structure.[1]
Below is a summary of the in vitro FMS kinase inhibitory activity for a selection of these compounds.
| Compound | FMS Kinase IC50 (nM)[1] |
| KIST101029 (Lead Compound) | 96 |
| 1e | 60 |
| 1r | 30 |
| 1c | >81,000 |
| 1g | >81,000 |
| 1l | >81,000 |
| 1m | >81,000 |
| 1o | >81,000 |
The data clearly indicates that compounds 1e and 1r are the most potent inhibitors, with 1r being over three times more potent than the initial lead compound, KIST101029.[1]
Further investigation into the selectivity of the most potent compound, 1r , was conducted against a panel of 40 different kinases. At a concentration of 1 µM, compound 1r demonstrated significant and selective inhibition of FMS kinase.
| Kinase Target | % Inhibition by Compound 1r (at 1 µM)[1] |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
This selectivity profile suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold can be tailored to achieve a high degree of specificity for FMS kinase.
The anti-proliferative activity of compound 1r was also assessed across a panel of human cancer cell lines, revealing broad-spectrum efficacy.
| Cell Line | Cancer Type | IC50 (µM) for Compound 1r[1] |
| SK-OV-3 | Ovarian Cancer | 0.15 |
| A2780 | Ovarian Cancer | 0.22 |
| OVCAR-3 | Ovarian Cancer | 0.23 |
| IGROV-1 | Ovarian Cancer | 0.31 |
| ES-2 | Ovarian Cancer | 0.45 |
| OVCAR-433 | Ovarian Cancer | 0.52 |
| PC-3 | Prostate Cancer | 0.25 |
| DU-145 | Prostate Cancer | 0.33 |
| MDA-MB-231 | Breast Cancer | 0.88 |
| MDA-MB-468 | Breast Cancer | 1.11 |
| Hs-578T | Breast Cancer | 1.23 |
| BT-549 | Breast Cancer | 1.54 |
| MCF-7 | Breast Cancer | 1.78 |
| HS 27 (Normal Fibroblasts) | Normal | >5.72 |
Notably, compound 1r exhibited selectivity for cancer cells over normal fibroblasts, a desirable characteristic for potential therapeutic candidates.[1]
Key Signaling Pathways
FMS kinase is a receptor tyrosine kinase that, upon binding its ligand CSF-1, initiates a cascade of intracellular signaling events that are crucial for the proliferation, survival, and differentiation of monocytes and macrophages. Inhibitors based on the this compound core act by blocking the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation and activation of these downstream pathways.
References
Probing the Potential: 1H-Pyrrolo[3,2-c]Pyridine Derivatives as Antiproliferative Agents in Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless progression of malignant melanoma and the emergence of resistance to established therapies necessitate a continuous search for novel therapeutic agents. Within this landscape, the heterocyclic scaffold of 1H-pyrrolo[3,2-c]pyridine has emerged as a promising foundation for the development of potent antiproliferative compounds. This technical guide synthesizes the available preclinical data on 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their activity against melanoma, detailing the experimental methodologies used for their evaluation, and visualizing the key signaling pathways implicated in their mechanism of action.
Quantitative Assessment of Antiproliferative Activity
A series of novel diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their ability to inhibit the proliferation of human melanoma cell lines. The primary screening was often conducted against the A375P human melanoma cell line, with further testing against a panel of nine melanoma cell lines at the National Cancer Institute (NCI). The half-maximal inhibitory concentration (IC₅₀) values, a measure of compound potency, were determined and compared against standard-of-care agents such as Sorafenib and Vemurafenib.
Diarylurea Derivatives
The antiproliferative activities of various diarylurea derivatives are summarized below. Several compounds demonstrated superior potency compared to Sorafenib, with some even exceeding the activity of Vemurafenib against the A375P cell line.[1][2]
| Compound ID | Structure | A375P IC₅₀ (µM) | Selectivity Index (NIH3T3/A375P) |
| 8a | Diarylurea Derivative | > Vemurafenib | Not Reported |
| 8b | Diarylurea Derivative | Nanomolar Range | High |
| 8c | Diarylurea Derivative | Not Reported | 7.50 |
| 8d | Diarylurea Derivative | Micromolar Range | Not Reported |
| 8e | Diarylurea Derivative | Micromolar Range | Not Reported |
| 8g | Diarylurea Derivative | Nanomolar Range | High |
| Sorafenib | Reference Drug | - | - |
| Vemurafenib | Reference Drug | - | - |
| Data synthesized from multiple sources.[1][2] |
Diarylamide and Bisamide Derivatives
Diarylamide and bisamide derivatives were also investigated, with several compounds exhibiting potent, low-nanomolar activity across a panel of melanoma cell lines.[1][2] Notably, compound 9b showed exceptional selectivity for melanoma cells over normal fibroblasts.[1]
| Compound ID | Structure | A375P IC₅₀ (µM) | Selectivity Index (NIH3T3/A375P) | NCI-9 Panel Activity |
| 9a | Diarylamide/Bisamide | Nanomolar Range | Not Reported | High Potency (2-digit nM IC₅₀) |
| 9b | Diarylamide/Bisamide | Nanomolar Range | 454.90 | High Potency (2-digit nM IC₅₀) |
| 9c | Diarylamide/Bisamide | Nanomolar Range | High | High Potency (2-digit nM IC₅₀) |
| 9d | Diarylamide/Bisamide | Nanomolar Range | High | High Potency |
| 9e | Diarylamide/Bisamide | Nanomolar Range | Not Reported | - |
| 9f | Diarylamide/Bisamide | > Vemurafenib | Not Reported | High Potency (2-digit nM IC₅₀) |
| 9i | Diarylamide/Bisamide | Micromolar Range | High | - |
| Sorafenib | Reference Drug | - | - | - |
| Vemurafenib | Reference Drug | - | - | - |
| Data synthesized from multiple sources.[1][2] |
Postulated Mechanisms of Action
The antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives in melanoma are likely mediated through the inhibition of key signaling pathways that drive cell proliferation and survival. The structural similarities to known kinase inhibitors and other anticancer agents suggest two primary mechanisms: inhibition of the MAPK/ERK pathway and disruption of microtubule dynamics.
Inhibition of the MAPK/ERK Signaling Pathway
Approximately half of all melanomas harbor activating mutations in the BRAF gene, most commonly the V600E mutation.[3] This leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway), a critical signaling cascade that promotes cell growth and survival.[4][5] Drugs that target the BRAF protein, such as Vemurafenib and Dabrafenib, are effective treatments for BRAF-mutated melanoma.[6] The diarylurea and diarylamide scaffolds of the 1H-pyrrolo[3,2-c]pyridine derivatives are common features in many kinase inhibitors, including BRAF inhibitors like Sorafenib.[2][7] It is therefore highly probable that these compounds exert their effects by inhibiting BRAF or other kinases within the MAPK pathway, thereby blocking downstream signaling and inhibiting proliferation.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current State of Target Treatment in BRAF Mutated Melanoma [frontiersin.org]
- 6. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]
- 7. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives as Emerging Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic motif in the design of novel anticancer agents. This technical guide provides a comprehensive overview of the current state of research on these derivatives, focusing on their synthesis, biological activity, and mechanisms of action. This document consolidates key quantitative data, details pertinent experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
The quest for novel, effective, and selective anticancer drugs is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a significant portion of clinically approved drugs.[1] Among these, the pyrrolopyridine core has garnered considerable attention due to its diverse biological activities. While the aromatic 1H-pyrrolo[3,2-c]pyridine scaffold has been more extensively studied, its dihydro counterpart, the this compound core, is emerging as a key pharmacophore in the development of potent and selective anticancer agents. These derivatives have shown promise in targeting various cancer-related pathways, including kinase signaling and microtubule dynamics.
Anticancer Activity of this compound Derivatives
Derivatives of the this compound scaffold and its closely related isomers have demonstrated significant antiproliferative activity against a range of cancer cell lines. The following tables summarize the in vitro cytotoxicity data for representative compounds from the literature.
Table 1: Antiproliferative Activity of Diarylurea and Diaylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma
| Compound | R | X | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | H | NH | A375P | <0.1 | [2] |
| 8g | 4-Cl | NH | A375P | <0.1 | [2] |
| 9a | H | O | A375P | <0.1 | [2] |
| 9b | 2-Me | O | A375P | <0.1 | [2] |
| 9c | 3-Me | O | A375P | <0.1 | [2] |
| 9d | 4-Me | O | A375P | <0.1 | [2] |
| 9e | 2-F | O | A375P | <0.1 | [2] |
| Sorafenib | - | - | A375P | 0.89 | [2] |
IC50 values in the nanomolar range are denoted as <0.1 µM as per the source.
Table 2: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1r | OVCAR-3 (Ovarian) | 0.15 | [3] |
| NCI/ADR-RES (Ovarian) | 0.21 | [3] | |
| OVCAR-4 (Ovarian) | 0.18 | [3] | |
| OVCAR-5 (Ovarian) | 0.23 | [3] | |
| OVCAR-8 (Ovarian) | 0.20 | [3] | |
| IGROV1 (Ovarian) | 0.25 | [3] | |
| PC-3 (Prostate) | 1.78 | [3] | |
| DU-145 (Prostate) | 1.55 | [3] | |
| MCF7 (Breast) | 0.33 | [3] | |
| MDA-MB-231 (Breast) | 0.28 | [3] | |
| HS 578T (Breast) | 0.24 | [3] | |
| BT-549 (Breast) | 0.29 | [3] | |
| T-47D (Breast) | 0.31 | [3] |
Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
| Compound | HeLa (Cervical) IC50 (µM) | SGC-7901 (Gastric) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [4] |
| CA-4 (Combretastatin A-4) | 0.002 | 0.003 | 0.003 | [4] |
Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. Two prominent mechanisms of action that have been elucidated are the inhibition of FMS kinase and the disruption of tubulin polymerization.
FMS Kinase Inhibition
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Overexpression of FMS kinase has been implicated in several cancers, including breast, ovarian, and prostate cancer.[3] Certain diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[3] By blocking the FMS kinase signaling pathway, these compounds can inhibit tumor growth and metastasis.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization.[4] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[4]
Experimental Protocols
This section provides an overview of the general methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
A common synthetic route to the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A representative synthetic scheme is outlined below.
For specific reaction conditions, including catalysts, solvents, and temperatures, please refer to the detailed synthetic procedures in the cited literature.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A375P, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Materials:
-
Tubulin protein
-
Polymerization buffer (e.g., G-PEM buffer)
-
GTP
-
Test compounds
-
Microplate reader capable of measuring absorbance at 340 nm over time
Procedure:
-
Reaction Setup: In a 96-well plate, mix the tubulin protein with polymerization buffer and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to that of a control (e.g., DMSO) to determine the inhibitory activity.
Structure-Activity Relationships (SAR)
Preliminary SAR studies on 1H-pyrrolo[3,2-c]pyridine derivatives have provided insights into the structural features required for potent anticancer activity.
-
For Diarylurea and Diaylamide Derivatives: The nature and position of substituents on the terminal phenyl ring significantly influence the antiproliferative activity. Generally, small electron-donating or electron-withdrawing groups are well-tolerated.[2]
-
For FMS Kinase Inhibitors: The diarylamide linkage is crucial for activity. Modifications on the terminal aryl ring can modulate the potency and selectivity.[3]
-
For Tubulin Polymerization Inhibitors: The presence of a 3,4,5-trimethoxyphenyl moiety, similar to that in combretastatin A-4, is a key feature for potent inhibition. The nature of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine core can be varied to optimize activity.[4]
Conclusion and Future Directions
This compound derivatives and their aromatic analogues represent a promising class of anticancer agents with diverse mechanisms of action. The potent inhibition of key cancer targets such as FMS kinase and tubulin highlights their therapeutic potential. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a wider range of derivatives to further explore the SAR and optimize potency and selectivity.
-
Elucidation of Novel Mechanisms: Investigation of other potential molecular targets to broaden the understanding of their anticancer effects.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Focus on Dihydro-derivatives: More focused research on the this compound scaffold is warranted to fully explore its potential and differentiate its biological profile from the aromatic counterparts.
This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of pyrrolopyridine-based anticancer drug discovery.
References
The Anticancer Potential of the Pyrrolo[3,2-c]pyridine Scaffold: A Technical Overview of Core Mechanisms of Action
Introduction
The development of novel heterocyclic compounds as anticancer agents is a cornerstone of modern medicinal chemistry. Among these, the pyrrolopyridine scaffold has emerged as a "privileged structure," capable of interacting with a diverse range of biological targets implicated in oncogenesis. This technical guide focuses on the mechanisms of action of derivatives based on the 1H-pyrrolo[3,2-c]pyridine core, a key isomer of this family. While direct research on the specific 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine core is limited in publicly available literature, extensive studies on its aromatic parent, 1H-pyrrolo[3,2-c]pyridine, have revealed at least two distinct and potent mechanisms by which its derivatives exert their anticancer effects: FMS Kinase Inhibition and Tubulin Polymerization Inhibition . This document provides an in-depth exploration of these mechanisms for an audience of researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Section 1: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of monocytes and macrophages.[1] In the context of cancer, FMS kinase is often over-expressed in various tumor types, including ovarian, prostate, and breast cancer, where it contributes to tumor growth and metastasis.[1] A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase.[1]
Mechanism of Action
These pyrrolo[3,2-c]pyridine derivatives function by targeting the ATP-binding site of the FMS kinase. By inhibiting the kinase activity, they block the downstream signal transduction cascade that is normally initiated by the binding of its ligands, CSF-1 or IL-34. This inhibition leads to a reduction in the proliferation and survival of tumor-associated macrophages (TAMs) and can also directly impact cancer cells that overexpress FMS, ultimately leading to an anti-proliferative effect.
Below is a diagram illustrating the FMS kinase signaling pathway and the point of intervention by pyrrolo[3,2-c]pyridine inhibitors.
Quantitative Data: Potency and Selectivity
The efficacy of these compounds has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity. The data below summarizes the in vitro activity of lead compounds against FMS kinase and various cancer cell lines.
| Compound | FMS Kinase IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Selectivity Index vs. Normal Fibroblasts |
| 1r | 30[1] | Ovarian, Prostate, Breast | 0.15 - 1.78[1] | 3.21 - 38.13[1] |
| 1e | 60[1] | Not Reported | Not Reported | Not Reported |
| KIST101029 (Lead) | 96[1] | Not Reported | Not Reported | Not Reported |
Selectivity Index is calculated as the IC50 against normal fibroblasts (HS 27) divided by the IC50 against cancer cells.
Experimental Protocols
FMS Kinase Inhibition Assay (In Vitro)
This protocol outlines a typical method for assessing the inhibitory effect of compounds on FMS kinase activity.
-
Reagents and Materials : Recombinant FMS kinase, appropriate substrate peptide, ATP, kinase assay buffer, 96-well plates, test compounds (e.g., compound 1r), and a luminescence-based kinase activity detection kit.
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%) across all wells.
-
Assay Procedure : a. To the wells of a 96-well plate, add 5 µL of the diluted test compound or a vehicle control (DMSO). b. Add 10 µL of a solution containing the FMS kinase substrate peptide and ATP in the kinase assay buffer. c. To initiate the kinase reaction, add 10 µL of the FMS kinase enzyme solution. The final reaction volume is typically 25 µL. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : a. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit (e.g., ADP-Glo™ Kinase Assay) that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin components. Incubate for 30 minutes at room temperature in the dark.
-
Data Analysis : a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Section 2: Tubulin Polymerization Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.[2] Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed to function as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[2]
Mechanism of Action
These derivatives act as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin heterodimers into microtubules. This disruption of the dynamic equilibrium between polymerization and depolymerization leads to the disassembly of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. Consequently, the cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[2]
Quantitative Data: Antiproliferative Activity and Cell Cycle Arrest
The antiproliferative effects of these tubulin inhibitors are potent, with IC50 values often in the nanomolar to low micromolar range. Cell cycle analysis confirms their mechanism by showing a significant accumulation of cells in the G2/M phase.
Table 2.1: Antiproliferative Activity of Compound 10t [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.12[2] |
| SGC-7901 | Gastric Cancer | 0.15[2] |
| MCF-7 | Breast Cancer | 0.21[2] |
Table 2.2: Cell Cycle Analysis of HeLa Cells Treated with Compound 10t [2]
| Treatment Group | % Cells in G2/M Phase |
| Control (0.1% DMSO) | 3.8%[2] |
| Compound 10t (1x IC50) | 9.6%[2] |
| Compound 10t (2x IC50) | 40.6%[2] |
| Compound 10t (3x IC50) | 67.3%[2] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives.
Antiproliferative Activity (MTT Assay)
-
Cell Seeding : Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.
-
Cell Harvesting : Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[3]
-
Staining : a. Centrifuge the fixed cells to remove the ethanol and wash with PBS. b. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[3] c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tubulin Polymerization Assay
-
Assay Preparation : The assay is typically performed using a kit containing purified tubulin. Reconstitute the tubulin in a polymerization buffer containing GTP and glycerol.
-
Compound Addition : Add the test compounds (e.g., compound 10t), a positive control (e.g., paclitaxel for stabilization or colchicine for destabilization), and a vehicle control to the tubulin solution in a 96-well plate.
-
Kinetic Reading : Measure the change in fluorescence or absorbance over time at 37°C using a fluorescent plate reader. Polymerization of tubulin leads to an increase in the signal.[4]
-
Data Analysis : Plot the signal intensity versus time. A decrease in the rate and extent of signal increase in the presence of the test compound, compared to the vehicle control, indicates inhibition of tubulin polymerization.
Conclusion
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrate significant potential as anticancer agents through at least two well-defined mechanisms: the inhibition of FMS kinase and the disruption of tubulin polymerization. The data presented herein highlight the potency of these compounds, with activities often observed in the nanomolar to low-micromolar range. The detailed protocols provide a framework for the continued evaluation and development of this promising chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. Furthermore, investigation into the anticancer properties of the saturated this compound core is warranted to explore novel structure-activity relationships and potentially uncover new biological targets.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold, an azaindoline isomer, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto this core structure. This document provides detailed protocols for the synthesis of substituted this compound derivatives.
The presented strategy involves a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Functionalization of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor with a variety of boronic acids.
-
Reduction: Selective reduction of the pyrrole ring of the resulting substituted 1H-pyrrolo[3,2-c]pyridine to yield the desired 2,3-dihydro derivatives.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids[1]
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-Tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-Tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 4 | 2-Methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 5 | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 6 | 4-Nitrophenylboronic acid | 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 7 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives[1]
This protocol is based on the successful synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Substituted phenylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (5.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Microwave reactor
Procedure:
-
To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 equiv), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 equiv), K₂CO₃ (0.5 mmol, 5.0 equiv), and Pd(PPh₃)₄ (0.006 mmol, 0.06 equiv).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 125 °C for 26 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: General Procedure for the Reduction of 1H-pyrrolo[3,2-c]pyridine to this compound
This is a general protocol for the reduction of the pyrrole ring via catalytic hydrogenation, a common method for the reduction of such heterocyclic systems. Optimization of the catalyst, solvent, pressure, and temperature may be required for specific substrates.
Materials:
-
Substituted 1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve the substituted 1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Place the flask in a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this cycle 3-5 times).
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Overall workflow for the synthesis of target compounds.
References
Purifying 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Analogs: A Guide for Drug Discovery
Application Notes & Protocols for Researchers
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. As researchers and drug development professionals synthesize novel analogs of this versatile heterocycle, robust and efficient purification strategies are paramount to ensure the integrity of biological and pharmacological data. This document provides detailed application notes and standardized protocols for the purification of this compound analogs, ensuring high purity and yield for downstream applications.
Introduction to Purification Strategies
The purification of this compound analogs often involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of purification technique is dictated by the physicochemical properties of the target compound (e.g., polarity, solubility, and basicity) and the nature of the impurities. The most common and effective methods include:
-
Acid-Base Extraction: Exploits the basic nature of the pyridine nitrogen to separate the target compound from non-basic impurities.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Crystallization: An effective method for obtaining highly pure crystalline solids, provided a suitable solvent system is identified.
These techniques can be used individually or in combination to achieve the desired level of purity.
Quantitative Data Summary
The following tables summarize typical recovery and purity data obtained from the application of the described purification protocols to a model this compound analog. These values should be considered as a general guide, as actual results will vary depending on the specific analog and the crude mixture composition.
Table 1: Purification Efficiency of a Model this compound Analog
| Purification Technique | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery (%) | Notes |
| Acid-Base Extraction | 65% | 75-85% | 85-95% | Effective for initial cleanup and removal of non-basic impurities. |
| Flash Column Chromatography | 80% | >95% | 70-90% | Good for separating compounds with moderate differences in polarity. |
| Crystallization | 90% | >99% | 60-85% | Highly effective for achieving high purity if a suitable solvent is found. |
| Preparative HPLC | 95% | >99.5% | 50-80% | Ideal for final polishing and separation of closely related impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of a crude reaction mixture containing a basic this compound analog.
Materials:
-
Crude product dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The basic analog will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and collect it.
-
Wash the organic layer with additional 1 M HCl to ensure complete extraction.
-
Combine all acidic aqueous layers.
-
Basify the combined aqueous layer by slowly adding 1 M NaOH or saturated NaHCO₃ until the pH is > 8.
-
Extract the now deprotonated analog back into an organic solvent (e.g., dichloromethane or ethyl acetate) by performing multiple extractions.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the target analog from impurities with different polarities. The basic nature of the pyrrolopyridine core may cause streaking on silica gel; adding a basic modifier to the eluent can mitigate this issue.[1]
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Select the Eluent System: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound. If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of the eluent and carefully pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column (wet loading).
-
Elute the Column: Run the eluent through the column, applying gentle pressure if necessary.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.
Protocol 3: Crystallization
Crystallization is a powerful technique for obtaining highly pure compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Materials:
-
Partially purified product
-
A range of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
Dissolution: Place the product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting
Problem: Streaking of the compound on the TLC plate during column chromatography. Solution: The basic nitrogen of the pyrrolopyridine is likely interacting strongly with the acidic silica gel. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.[1]
Problem: The compound does not crystallize from any single solvent. Solution: Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Problem: Low recovery after acid-base extraction. Solution: Ensure the pH of the aqueous layer is sufficiently basic (>8) before back-extracting the product. Perform multiple extractions with the organic solvent to ensure complete recovery. Also, check the solubility of the protonated salt in the aqueous acid; if it is low, you may need to use a larger volume of the acidic solution.
By following these guidelines and protocols, researchers can confidently purify this compound analogs to the high standards required for drug discovery and development.
References
Application Notes and Protocols for In Vitro Evaluation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure with potential applications in drug discovery, particularly in oncology and inflammation. Derivatives of the broader pyrrolopyridine class have shown activity as kinase inhibitors and modulators of various signaling pathways.[1][2][3] These application notes provide a comprehensive guide to the in vitro experimental design for characterizing novel compounds based on this scaffold. The protocols outlined below are intended to serve as a starting point for researchers to assess the biological activity of these compounds.
Section 1: Kinase Inhibitory Activity
Many pyrrolopyridine derivatives have been identified as potent kinase inhibitors.[2] Therefore, a primary step in the characterization of a novel this compound derivative is to screen it against a panel of relevant kinases to determine its potency and selectivity.
Experimental Workflow: Kinase Screening
Caption: Workflow for in vitro kinase inhibitor screening.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[4]
Materials:
-
This compound derivative (Compound X)
-
Kinase of interest (e.g., FMS kinase)[2]
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Method:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a serial dilution of Compound X in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.[4]
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| FMS Kinase | 30 | 5 |
| c-KIT | 250 | 10 |
| VEGFR2 | >10,000 | 20 |
| EGFR | 8 | 2 |
| JAK3 | 750 | 15 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[4]
Section 2: Cellular Proliferation and Viability Assays
To assess the cytotoxic or anti-proliferative effects of this compound derivatives, cell viability assays are essential. The MTT and MTS assays are colorimetric methods widely used for this purpose.[5][6][7][8]
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[9]
-
Complete cell culture medium
-
This compound derivative (Compound X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Method:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
Data Presentation: Anti-proliferative Activity
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | 0.21 | 0.05 |
| SGC-7901 | 0.15 | 0.08 |
| MCF-7 | 0.12 | 0.03 |
Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Section 3: Apoptosis Induction Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, assays measuring caspase activity can be performed. Caspases are key mediators of apoptosis.[10]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified caspase activation cascade in apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative (Compound X)
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Method:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of Compound X as described in the MTT assay protocol.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
-
Data Presentation: Apoptosis Induction
| Treatment | Caspase-3/7 Activity (Fold Increase) |
| Vehicle Control | 1.0 |
| Compound X (0.1 µM) | 2.5 |
| Compound X (0.5 µM) | 6.8 |
| Compound X (1.0 µM) | 12.3 |
| Staurosporine (1 µM) | 15.0 |
Staurosporine is a known inducer of apoptosis and is used as a positive control.
Section 4: Cell Cycle Analysis
Compounds that inhibit cell proliferation often do so by causing cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content is a standard method to assess the cell cycle distribution of a cell population.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative (Compound X)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Method:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with Compound X at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Data Presentation: Cell Cycle Arrest
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Compound X (0.12 µM) | 30.1 | 15.3 | 54.6 |
| Compound X (0.24 µM) | 15.8 | 8.9 | 75.3 |
| Compound X (0.36 µM) | 10.2 | 5.1 | 84.7 |
Conclusion
These application notes provide a foundational set of in vitro assays for the initial characterization of novel this compound derivatives. The data generated from these experiments will provide valuable insights into the compound's mechanism of action, potency, and potential therapeutic applications. Further studies, including target deconvolution, in vivo efficacy, and safety pharmacology, will be necessary for preclinical development.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. atcc.org [atcc.org]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
Application Notes and Protocols for In Vivo Studies of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies on 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and its derivatives. Due to the limited availability of specific in vivo data for this exact scaffold, the following protocols and data are based on established methodologies for structurally related pyrrolopyridine compounds and their identified biological targets. These notes are intended to serve as a foundational resource for designing and executing preclinical animal studies to evaluate the therapeutic potential of this chemical series.
Potential Therapeutic Applications & Relevant Animal Models
Based on the biological activities of analogous pyrrolopyridine structures, in vivo studies of this compound derivatives may be focused on, but not limited to, the following areas:
-
Oncology: Particularly in tumors driven by Epidermal Growth Factor Receptor (EGFR) mutations or those susceptible to immune checkpoint modulation via Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.
-
Recommended Animal Models:
-
Xenograft Models: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) implanted with human cancer cell lines expressing relevant targets (e.g., EGFR-mutant lung cancer cells).
-
Syngeneic Models: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) implanted with murine tumor cell lines to evaluate immunomodulatory effects.
-
-
-
Neuropharmacology: For assessing analgesic, sedative, and anti-neuroinflammatory properties.
-
Recommended Animal Models:
-
Pain Models: ICR or Swiss Webster mice for thermal pain assays (hot plate test) or chemically-induced writhing tests.
-
Behavioral Models: C57BL/6 mice for anxiety and locomotor activity assessments (open field test).
-
Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation models in mice or rats.
-
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be generated from in vivo studies. These tables are structured for clear comparison of potential outcomes.
Table 1: Exemplary In Vivo Efficacy Data in an EGFR-Mutant Lung Cancer Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | 1250 ± 150 | - | +2.5 |
| Compound X | 25 mg/kg, p.o., q.d. | 625 ± 80 | 50 | -1.8 |
| Compound X | 50 mg/kg, p.o., q.d. | 312 ± 55 | 75 | -4.2 |
| Positive Control (e.g., Gefitinib) | 25 mg/kg, p.o., q.d. | 350 ± 60 | 72 | -3.5 |
Table 2: Representative Data from a Hot Plate Analgesia Assay in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Lick (seconds) ± SEM |
| Baseline | 60 min post-dose | |
| Vehicle Control | - | 8.2 ± 0.5 |
| Compound Y | 10 | 8.1 ± 0.6 |
| Compound Y | 20 | 8.3 ± 0.4 |
| Positive Control (e.g., Morphine) | 5 | 8.0 ± 0.5 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Table 3: Illustrative Results from an Open Field Test for Sedative Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 10 min ± SEM | Time Spent in Center Zone (s) ± SEM |
| Vehicle Control | - | 3500 ± 320 | 45 ± 5 |
| Compound Z | 5 | 2800 ± 250 | 42 ± 6 |
| Compound Z | 10 | 1500 ± 180 | 35 ± 4 |
| Positive Control (e.g., Diazepam) | 1 | 1200 ± 150 | 65 ± 8** |
| p < 0.05, **p < 0.01 compared to vehicle control |
Experimental Protocols
In Vivo Xenograft Model for Anticancer Activity
Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a human cancer xenograft model.
Materials:
-
Nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Human cancer cell line (e.g., NCI-H1975 for EGFR studies).
-
Matrigel.
-
Test compound, vehicle, and positive control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare the test compound, vehicle, and positive control at the desired concentrations. Administer the treatments according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Excise tumors for further analysis (e.g., pharmacodynamics, histology).
Hot Plate Test for Analgesic Activity
Objective: To assess the central analgesic properties of a test compound.
Materials:
-
Male ICR mice (20-25 g).
-
Hot plate apparatus with adjustable temperature.
-
Test compound, vehicle, and positive control (e.g., morphine).
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch. Record the latency (in seconds) for the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, repeat the hot plate test and record the latency.
Open Field Test for Sedative/Locomotor Activity
Objective: To evaluate the effect of a test compound on spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Male C57BL/6 mice (25-30 g).
-
Open field arena (e.g., 40x40x40 cm) with video tracking software.
-
Test compound, vehicle, and positive control (e.g., diazepam).
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour. The testing arena should be in a quiet, dimly lit room.
-
Drug Administration: Administer the test compound, vehicle, or positive control and return the mouse to its home cage for a specified absorption period (e.g., 30 minutes).
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Recording: Record the mouse's activity using the video tracking system for a set duration (e.g., 10 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus peripheral zones, and number of rearings. A significant decrease in total distance traveled may indicate a sedative effect.
-
Arena Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound derivatives, based on the activity of related compounds.
Caption: EGFR Signaling Pathway Inhibition.
Caption: HPK1-Mediated T-Cell Regulation.
Caption: Neuroinflammatory Signaling Cascade.
Experimental Workflows
Caption: Workflow for an In Vivo Oncology Study.
Caption: Workflow for Neuropharmacology Studies.
Formulation of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine for biological studies
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Application Note: Quantitative Analysis of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine in Biological Matrices
Introduction
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and its derivatives are emerging as significant pharmacophores in drug discovery, with potential applications as kinase inhibitors and other therapeutic agents. As these compounds advance through the development pipeline, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for this compound in matrices such as plasma and urine.
The method is based on established principles of bioanalytical method validation as outlined by regulatory agencies, ensuring accuracy, precision, and reproducibility of the results.[1][2][3] While specific methods for this exact analyte are not widely published, the protocol is adapted from validated methods for structurally similar pyridine and pyrrolopyridine derivatives.[4][5][6][7]
Analytical Method Overview
A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the recommended technique for the quantification of this compound. This approach offers high selectivity and sensitivity, which are critical for measuring low concentrations of the analyte in complex biological samples.[5][8] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Key Method Parameters
| Parameter | Description |
| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Types | Human Plasma, Rat Plasma, Urine |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-Phase HPLC |
| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode |
| Quantification Range | To be determined during method validation (typically in the ng/mL range) |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Control (blank) biological matrices (plasma, urine)
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Reversed-phase HPLC column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions and Quality Controls
-
Stock Solutions: Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike control biological matrix with the appropriate working solutions to prepare a calibration curve with at least 6-8 non-zero concentration levels.
-
Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
a) Protein Precipitation (for plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Solid-Phase Extraction (SPE) (for plasma or urine):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the analyte and IS. For this compound (MW: 120.15), a potential precursor ion would be [M+H]+ at m/z 121.1. Product ions would need to be determined experimentally. |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., EMA, FDA).[1][2] Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate the analyte from other components in the matrix.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements.
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Regression | y = 0.0119x + 0.0005 |
| R² | 0.9995 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.2 | 101.6 | 3.2 |
| High | 750 | 745.5 | 99.4 | 2.8 |
Visualizations
Caption: Workflow for the quantification of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine in Target Validation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, recognized for its potential in the development of targeted therapeutics. As a bioisostere of purines, this scaffold is particularly effective in designing inhibitors that target the ATP-binding site of kinases, a critical family of enzymes in cellular signaling. Dysregulation of kinase activity is a known driver in numerous diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery. Target validation is a crucial step in this process, confirming that the biological effects of a compound are due to its interaction with the intended molecular target. These application notes provide an overview and detailed protocols for utilizing derivatives of the closely related pyrrolo[3,2-c]pyridine and 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffolds in target validation studies.
Application Notes
Case Study 1: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a vital role in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis. Therefore, inhibitors of FMS kinase are promising therapeutic candidates.
A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been investigated for their inhibitory effect against FMS kinase. These studies demonstrate a clear workflow for target validation, starting from biochemical assays to cellular and antiproliferative assessments.
Biochemical Validation: The initial step involves assessing the direct inhibitory activity of the compounds against the purified FMS kinase enzyme. This is typically done through in vitro kinase assays that measure the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays, indicating the potency of the inhibitor. For instance, in a study of eighteen pyrrolo[3,2-c]pyridine derivatives, compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively, against FMS kinase.[1]
Cellular Target Engagement: To confirm that the compounds engage the target within a cellular context, assays are performed using cells that rely on FMS kinase signaling. Bone marrow-derived macrophages (BMDMs) are a relevant cell type for this purpose. The IC50 value for the inhibition of cellular FMS activity is determined, which provides a measure of the compound's potency in a more biologically complex environment. Compound 1r demonstrated a potent cellular IC50 of 84 nM in BMDMs.[1]
Phenotypic Validation: The ultimate goal of a targeted therapeutic is to elicit a desired phenotypic response, such as inhibiting cancer cell growth. The antiproliferative activity of the pyrrolo[3,2-c]pyridine derivatives was evaluated against a panel of cancer cell lines. Compound 1r showed significant antiproliferative effects with IC50 values ranging from 0.15 to 1.78 µM across various ovarian, prostate, and breast cancer cell lines.[1] This step helps to correlate target engagement with a functional cellular outcome.
Quantitative Data Summary: FMS Kinase Inhibitors
| Compound | Biochemical FMS Kinase IC50 (nM)[1] | Cellular (BMDM) IC50 (nM)[1] | Antiproliferative IC50 Range (µM)[1] |
| 1e | 60 | Not Reported | Not Reported |
| 1r | 30 | 84 | 0.15 - 1.78 |
| KIST101029 (Lead Compound) | 96 | 195 | Not Reported |
Case Study 2: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives as NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis. Cancer cells often have a high metabolic rate and are particularly dependent on NAD+ for energy production and DNA repair. Therefore, inhibiting NAMPT is a promising strategy for cancer therapy.
Structure-based design has led to the identification of potent NAMPT inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine urea scaffold. These compounds have demonstrated efficacy in both biochemical and cellular assays, as well as in vivo models.
Biochemical and Cellular Validation: An optimized derivative from this series, compound 18 , exhibited a potent biochemical IC50 of 11 nM against NAMPT.[2] Its antiproliferative activity was confirmed in the PC-3 prostate cancer cell line with an IC50 of 36 nM.[2] Another optimized compound, 29 , showed a biochemical NAMPT IC50 of 10 nM and an antiproliferative IC50 of 7 nM in the A2780 ovarian cancer cell line.[2]
Quantitative Data Summary: NAMPT Inhibitors
| Compound | Biochemical NAMPT IC50 (nM)[2] | Antiproliferative IC50 (nM)[2] | Cell Line[2] |
| 18 | 11 | 36 | PC-3 (Prostate) |
| 29 | 10 | 7 | A2780 (Ovarian) |
Experimental Protocols
Protocol 1: Biochemical FMS Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant human FMS kinase
-
Peptide substrate (e.g., poly[Glu:Tyr] 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the final desired concentrations.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Preparation: Dilute the FMS kinase enzyme in kinase buffer to the desired concentration.
-
Reaction Initiation: Add 2 µL of the diluted FMS kinase to each well, followed by 2 µL of a substrate/ATP mix. The final concentrations of substrate and ATP should be at or near their Km values.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Western Blot for Target Phosphorylation in Cells
This protocol is used to assess the inhibition of target kinase phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with overactive FMS kinase)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the target and total target protein)
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) target protein.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein using densitometry software. Calculate the ratio of phosphorylated to total protein for each treatment condition.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the compound concentration.
Visualizations
Caption: FMS Kinase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Target Validation of Kinase Inhibitors.
Caption: Logical Relationship of Pyrrolopyridine Derivatives in Kinase Inhibition.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Probing Kinase Pathways Using 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors. These compounds are instrumental in dissecting cellular signaling cascades and hold significant promise for the development of targeted therapeutics, particularly in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for utilizing derivatives of this scaffold to probe and modulate key kinase pathways.
Application: Targeting the FMS Kinase Pathway
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a type III receptor tyrosine kinase.[1] Over-expression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1]
A notable derivative, compound 1r , has demonstrated high potency and selectivity for FMS kinase.[1] Its application allows for the investigation of FMS-mediated signaling in cell proliferation and differentiation of monocytes and macrophages.
Quantitative Data: FMS Kinase Inhibition
The inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase and their anti-proliferative effects on various cancer cell lines are summarized below.
| Compound | FMS Kinase IC50 (nM) | Ovarian Cancer Cell Line IC50 (µM) | Prostate Cancer Cell Line IC50 (µM) | Breast Cancer Cell Line IC50 (µM) |
| 1r | 30 | 0.15 - 0.56 | 0.45 - 0.68 | 0.78 - 1.78 |
| 1e | 60 | N/A | N/A | N/A |
| KIST101029 | 96 | N/A | N/A | N/A |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]
Signaling Pathway Diagram: FMS Kinase
Caption: FMS kinase signaling pathway and the inhibitory action of Compound 1r.
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., Compound 1r)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of FMS kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Application: Probing MAPK and mTOR Pathways
Another derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, KIST101029 , has been shown to inhibit neoplastic cell transformation by targeting key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the mechanistic Target of Rapamycin (mTOR) pathways.[2] Specifically, KIST101029 inhibits MEK, JNK, and mTOR signaling induced by Insulin-like Growth Factor 1 (IGF-1).[2]
Signaling Pathway Diagram: IGF-1 Induced MAPK/mTOR Signaling
Caption: Inhibition of IGF-1-induced signaling by KIST101029.
Experimental Protocol: Western Blot Analysis of Kinase Phosphorylation
This protocol is used to assess the inhibitory effect of a compound on the phosphorylation status of key kinases in a signaling pathway.
Materials:
-
Cell line (e.g., JB6 Cl41 mouse epidermal cells)
-
Cell culture medium and supplements
-
IGF-1
-
Test compound (KIST101029)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-JNK, anti-phospho-mTOR, and total protein antibodies)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Application: Investigating Cell Cycle and Apoptosis
Certain derivatives of 1H-pyrrolo[3,2-c]pyridine, such as compound 10t , act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[3] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, providing a method to study these fundamental cellular processes.
Quantitative Data: Anti-proliferative Activity and Cell Cycle Arrest
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | G2/M Arrest (HeLa cells, 24h) |
| 10t | 0.12 | 0.15 | 0.21 | Significant increase at 0.12, 0.24, and 0.36 µM |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[3]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after drug treatment.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of a test compound on the cell cycle distribution of a cancer cell line.
Materials:
-
HeLa cells or other suitable cancer cell line
-
Test compound (e.g., Compound 10t)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.[3] A vehicle control (DMSO) should be included.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine in Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives being explored for various therapeutic applications. Its rigid structure and potential for substitution make it an attractive candidate for the development of targeted imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Radiolabeled versions of these compounds can serve as valuable tools for in vivo visualization, characterization, and quantification of biological processes at the molecular level, aiding in drug development and disease diagnosis.
This document provides a detailed overview of a representative synthesis and radiolabeling protocol for a derivative of this compound, based on established methods for structurally similar compounds. It also includes information on potential biological targets and a relevant signaling pathway.
Potential Biological Targets and Applications
While the radiolabeling of the this compound core is still an emerging area, the broader class of pyrrolopyridines has been investigated for imaging a variety of biological targets implicated in numerous diseases:
-
Neurodegenerative Diseases: Derivatives of related pyrrolopyridines have been developed as imaging agents for tau aggregates in Alzheimer's disease and for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease.[1][2][3][4]
-
Oncology: The structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of the colchicine-binding site on tubulin, leading to cell cycle arrest and demonstrating significant anticancer activity.[5] Other related scaffolds are being explored for imaging targets like PI3K/mTOR and fibroblast growth factor receptors (FGFRs).[6][7][8]
-
Neuroinflammation and Immune Modulation: The colony-stimulating factor 1 receptor (CSF1R) and Janus kinase 3 (JAK3) are other potential targets for which pyrrolopyridine-based imaging agents could be developed.[9][10]
Data Presentation
The following tables summarize key quantitative data for representative radiolabeled compounds with related core structures, providing insights into achievable radiochemical yields, molar activities, and biological affinities.
Table 1: Radiosynthesis Parameters for Analagous Radiolabeled Pyrrolopyridine Derivatives
| Radiotracer ID | Precursor | Radioisotope | Radiolabeling Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |
| [¹⁸F]Pyrrolo[2,3-d]pyrimidine | Tosylate | ¹⁸F | Nucleophilic Substitution | High | 57 GBq/µmol | [9] |
| [¹⁸F]Pyrrolopyridine 1 | Tosylate | ¹⁸F | Nucleophilic Substitution | Not specified | Not specified | [1] |
| [¹¹C]Pyrrolo-pyrimidine 3 | N-desmethyl | ¹¹C | N-methylation with [¹¹C]CH₃I | >1500 MBq produced | Not specified | [1] |
| N-[¹¹C]Imidazo[1,2-a]pyridine | N-desmethyl | ¹¹C | N-methylation with [¹¹C]CH₃OTf | 40-50% (decay corrected) | 296-555 GBq/µmol | [8] |
Table 2: In Vitro Biological Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)
| Cancer Cell Line | IC₅₀ (µM) | Biological Target | Effect | Reference |
| HeLa (Cervical Cancer) | 0.12 | Colchicine-binding site of tubulin | Antiproliferative | [5] |
| SGC-7901 (Gastric Cancer) | 0.15 | Colchicine-binding site of tubulin | Antiproliferative | [5] |
| MCF-7 (Breast Cancer) | 0.21 | Colchicine-binding site of tubulin | Antiproliferative | [5] |
Experimental Protocols
The following is a representative protocol for the synthesis of a radiolabeled this compound derivative using [¹⁸F]fluoride. This protocol is adapted from established procedures for similar heterocyclic compounds.[1][9]
Protocol 1: Synthesis of a Tosylate Precursor for Radiofluorination
This protocol describes the synthesis of a tosylate precursor, a common strategy for introducing ¹⁸F via nucleophilic substitution.
Materials:
-
Appropriately functionalized this compound with a hydroxyalkyl group
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the hydroxyalkyl-functionalized this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tosylate precursor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Automated Radiosynthesis of [¹⁸F]-labeled this compound
This protocol outlines the automated synthesis of the ¹⁸F-labeled tracer using a commercial synthesis module.
Materials:
-
Tosylate precursor of the this compound derivative
-
[¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Ethanol for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., GE TRACERlab)
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by heating under a stream of nitrogen or under vacuum to dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is typically repeated with anhydrous acetonitrile to ensure complete removal of water.
-
-
Radiofluorination Reaction:
-
Purification:
-
After cooling, the reaction mixture is diluted and injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
The fraction containing the desired radiotracer is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water for injection to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.
-
The formulated product is passed through a sterile 0.22 µm filter into a sterile vial.
-
-
Quality Control:
-
The radiochemical purity, chemical purity, and specific activity of the final product are determined by analytical HPLC.
-
Residual solvent analysis is performed by gas chromatography.
-
The pH and sterility of the final product are also assessed.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the radiosynthesis and a relevant biological signaling pathway.
Caption: Workflow for the automated radiosynthesis of an ¹⁸F-labeled pyrrolopyridine derivative.
Caption: Proposed signaling pathway for a 1H-pyrrolo[3,2-c]pyridine derivative targeting tubulin.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 9. Design and Synthesis of a 18F-Radiolabeled Pyrrolo[2,3-d]pyrimidine Ligand as a CSF1R Receptor PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of pyrrolopyridine scaffolds, often prepared via methods like the Pictet-Spengler reaction, can stem from several factors. Here are the common causes and potential solutions:
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.
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Catalyst: Traditionally, protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are used. For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective. Optimization of catalyst loading is also crucial.[1]
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Temperature: The optimal temperature can vary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via TLC or HPLC to prevent decomposition of starting materials or products.[1]
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Solvent: While protic solvents are common, aprotic media have sometimes resulted in better yields.[1] Screening different solvents is recommended.
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-
Starting Material Instability: The β-arylethylamine or aldehyde starting materials may be unstable under the reaction conditions.
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Solution: Employing milder reaction conditions (e.g., lower temperature, weaker acid) can mitigate decomposition. Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[1]
-
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Increasing the reaction time and monitoring by an appropriate analytical method can help. In some cases, increasing the temperature may also drive the reaction to completion, but this must be balanced against the risk of decomposition.[2]
-
Question: I am observing significant side product formation. How can I minimize these impurities?
Answer: The formation of side products is a common issue. Key causes and solutions include:
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Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.
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Solution: Using a slight excess of the carbonyl compound can help consume the amine starting material completely. Careful control of stoichiometry and the slow addition of reagents can also minimize these side reactions.[1]
-
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Oxidation of the Dihydropyrrolopyridine Ring: The dihydropyrrolopyridine ring system can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrrolopyridine.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Degassing solvents prior to use is also recommended.
-
-
Formation of Isomeric Products: Depending on the substitution pattern of the starting materials, the formation of regioisomers may be possible.
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Solution: The choice of solvent can sometimes influence regioselectivity.[1] Additionally, the electronic and steric properties of the substituents on the starting materials will play a significant role. Careful analysis of the product mixture by NMR and/or mass spectrometry is essential to identify isomeric impurities.
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Question: The purification of my final product is challenging. What strategies can I employ?
Answer: Purification difficulties often arise from the presence of closely related side products or unreacted starting materials.
-
Chromatography:
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Column Chromatography: This is the most common method. A systematic approach to solvent system selection using TLC is crucial. Trying different stationary phases (e.g., silica gel, alumina) may also be beneficial.
-
HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. A thorough screening of different solvents and solvent mixtures is recommended to find conditions that favor the crystallization of the desired product while leaving impurities in the mother liquor.
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Salt Formation: Converting the basic dihydropyrrolopyridine product into a salt (e.g., hydrochloride) can facilitate purification by crystallization, as salts often have better-defined crystalline structures. The freebase can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the this compound core?
A1: The most common and versatile method for synthesizing the core structure of tetrahydro-β-carbolines and related scaffolds is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, a suitable substituted aminopyrrole would be the key starting material. Another approach involves a multi-step synthesis starting from functionalized pyridine derivatives, followed by the construction of the fused pyrrole ring.[5][6]
Q2: How can I confirm the structure of my synthesized this compound derivative?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for the elucidation of the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H bonds in the pyrrole and pyridine rings.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
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Reagent Handling: Many reagents used in heterocyclic synthesis can be toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: As mentioned, reactions may need to be carried out under an inert atmosphere to prevent oxidation. Ensure proper setup and handling of inert gas lines.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is not sealed to avoid pressure build-up.
Quantitative Data Summary
The following table summarizes reaction conditions that have been optimized for the synthesis of related heterocyclic structures, which can serve as a starting point for the synthesis of this compound.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TsOH (10) | Toluene | 110 | 24 | Low | [2] |
| HCl (catalytic) | Acetic Acid | 80 | 1 | Moderate | [2] |
| Thiourea (10) | Toluene | -78 | - | Good | [3] |
| Pd(PPh₃)₄ (6) | 1,4-Dioxane/H₂O | 125 | 0.43 | 32-94 | [5] |
| Cu(OAc)₂ | 1,4-Dioxane | 85 | 0.5 | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
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Reactant Preparation: Dissolve the appropriate aminopyrrole derivative (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.1 eq.) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling for Derivative Synthesis
This protocol is for the functionalization of a bromo-substituted pyrrolopyridine core.[5]
-
Reaction Setup: To a microwave vial, add the bromo-pyrrolopyridine (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), potassium carbonate (5.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq.).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Degassing: Degas the mixture with a stream of nitrogen for 10-15 minutes.
-
Microwave Reaction: Heat the reaction mixture in a microwave reactor to 125 °C for approximately 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving yield and purity of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Beginning Search Efforts
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Technical Support Center: Optimization of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and related scaffolds.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete initial condensation to form the imine/iminium ion intermediate. | Ensure anhydrous conditions to prevent hydrolysis of the intermediate. Monitor starting material consumption via TLC or LC-MS. Consider isolating the imine before cyclization.[1] |
| Suboptimal acid catalyst choice or concentration for the cyclization step (e.g., Pictet-Spengler reaction).[1] | Screen various Brønsted or Lewis acids (e.g., TFA, PPA, ZnCl₂, BF₃·OEt₂). Optimize the catalyst loading; harsh acidic conditions can lead to degradation.[1] | |
| The pyrrole ring is not sufficiently nucleophilic for the cyclization to occur under mild conditions.[2] | For less reactive substrates, consider harsher conditions such as stronger acids or higher temperatures.[2] Electron-donating groups on the pyrrole ring can increase reactivity.[3] | |
| Catalyst deactivation in cross-coupling steps (e.g., Suzuki, Chan-Lam). | Use fresh, high-purity catalyst and ligands. Ensure rigorous exclusion of air and moisture by properly degassing solvents and using an inert atmosphere (N₂ or Ar).[1] | |
| Formation of Multiple Products/Regioisomers | Competing side reactions or alternative cyclization pathways. | Adjust the reaction temperature; lowering it may enhance selectivity. Reducing reaction time can also minimize the formation of degradation products.[1] |
| Two or more positions on the pyrrole ring are activated for electrophilic attack. | The presence and position of activating groups are critical for regioselectivity. Protecting groups may be necessary to block alternative reactive sites. | |
| Starting Material Remains Unreacted | Insufficient activation by the catalyst or reaction conditions are too mild. | Increase the reaction temperature or switch to a stronger acid catalyst. Microwave irradiation can often improve reaction rates and yields.[1] |
| Poor solubility of starting materials in the chosen solvent. | Screen alternative solvents or solvent mixtures to ensure all reactants are fully dissolved. | |
| Stoichiometry of reagents is not optimal. | For Pictet-Spengler type reactions, using a slight excess of the aldehyde or ketone component can help drive the reaction to completion.[3] | |
| Product Degradation | Product is unstable under the reaction or workup conditions (e.g., strong acid, high heat). | Reduce reaction time and temperature. Neutralize the reaction mixture promptly during workup. Purify the product quickly after isolation. |
| Difficulties in Product Purification | Product has similar polarity to byproducts or starting materials. | Optimize the mobile phase for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. |
| Formation of polymeric materials or insoluble tars. | Lower the reaction concentration or temperature. Ensure efficient stirring to prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the this compound core?
A1: The core structure is typically synthesized via a Pictet-Spengler reaction.[2] This involves the acid-catalyzed condensation of a β-pyrrole-ethylamine derivative with an aldehyde or ketone, which forms an iminium ion that subsequently undergoes an intramolecular electrophilic substitution to close the ring.[2][3]
Q2: How do I choose the right catalyst for the cyclization step?
A2: The choice of catalyst is critical and depends on the reactivity of your substrates.[1] For electron-rich, highly nucleophilic pyrroles, mild acids like acetic acid or even physiological conditions might suffice.[3] For less reactive systems, stronger acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids (e.g., BF₃·OEt₂) at higher temperatures are often required to promote the reaction.[2] It is recommended to screen a panel of acids to find the optimal conditions for your specific substrate.
Q3: What role does the solvent play in these reactions?
A3: The solvent can significantly influence reaction outcomes. While traditional Pictet-Spengler reactions were performed in protic solvents with heating, studies have shown that aprotic media can sometimes provide superior yields.[2] The solvent should be chosen to ensure the solubility of all reactants and be compatible with the reaction conditions (e.g., stable to acid and heat). Anhydrous solvents are crucial for preventing the hydrolysis of imine intermediates.[1]
Q4: I need to add substituents to the pyrrolopyridine core. What methods are recommended?
A4: Standard cross-coupling reactions are highly effective. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can be used in a Suzuki coupling reaction with various boronic acids to introduce aryl or heteroaryl groups at the 6-position.[4] Palladium catalysts like Pd(PPh₃)₄ are commonly used for this transformation.[4] N-arylation can be achieved using Chan-Lam coupling conditions with reagents like copper(II) acetate.[4]
Q5: Are there any alternatives to conventional heating for optimizing these reactions?
A5: Yes, microwave-assisted synthesis is an excellent alternative. It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[1] Published procedures have successfully used microwave reactors for both N-arylation and Suzuki coupling steps in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, with temperatures ranging from 85°C to 125°C and reaction times of only 25-30 minutes.[4]
Experimental Protocols & Data
Example Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This multi-step protocol is adapted from published literature and serves as a representative workflow.[4]
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
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To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.
-
Stir the reaction mixture at 100 °C for 5 hours.
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After cooling, filter the mixture and concentrate it in vacuo.
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Adjust the pH to ~8 with aqueous sodium carbonate and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.[4]
Step 2: N-Arylation to form 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
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In a microwave vial, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (2.0 eq), K₂CO₃ (2.0 eq), pyridine (3.0 eq), and Cu(OAc)₂ (2.0 eq) in 1,4-dioxane.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 85 °C.
-
After completion, extract the product with ethyl acetate.[4]
Step 3: Suzuki Coupling to form 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
-
In a microwave vial, dissolve the N-arylated intermediate from Step 2 (1.0 eq), a substituted phenylboronic acid (1.5 eq), K₂CO₃ (5.0 eq), and Pd(PPh₃)₄ (0.06 eq) in a mixture of 1,4-dioxane and H₂O (3:1).
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Degas the mixture with N₂.
-
Irradiate in a microwave reactor for 25-30 minutes at 125 °C.
-
Upon completion, extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.[4]
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the final Suzuki coupling step (Step 3) to produce various 6-aryl substituted 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound ID | R-Group (at position 6) | Yield (%) |
| 10f | 2-methoxyphenyl | 76% |
| 10k | 4-ethoxyphenyl | 57% |
| 10n | 4-nitrophenyl | 51% |
| 10p | Naphthalen-2-yl | 52% |
| Data sourced from reference[4]. |
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.
Caption: General multi-step synthetic workflow for substituted 1H-pyrrolo[3,2-c]pyridines.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Overcoming solubility issues of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs. The following information is designed to help overcome common solubility challenges encountered during experimentation.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound analog is poorly soluble in aqueous buffers.
This is a common issue for many heterocyclic compounds, including aza-indoline derivatives which share structural similarities with the this compound core. The planarity of the aromatic system and the presence of hydrogen bond donors and acceptors can lead to strong crystal lattice energy and low aqueous solubility.
Possible Solutions:
-
pH Adjustment: The pyrrolopyridine core contains basic nitrogen atoms that can be protonated. Modifying the pH of the buffer can significantly increase the solubility of the compound by ionizing it.
-
Recommendation: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). The positive charge introduced upon protonation can improve interaction with water molecules.
-
-
Use of Co-solvents: Organic co-solvents can disrupt the hydrophobic interactions between the compound molecules and increase solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG).
-
Recommendation: Prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).
-
-
Formulation with Excipients: Surfactants and cyclodextrins can encapsulate the compound, increasing its apparent solubility.
-
Surfactants: Tween® 80, Cremophor® EL.
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Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Recommendation: These are often used in pre-clinical and clinical formulations. For in vitro work, start with cyclodextrins as they are generally less disruptive to biological assays than surfactants.
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dot
Caption: A workflow for systematically troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for assessing the solubility of a new this compound analog?
A1: A good starting point is to determine the kinetic solubility in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This involves preparing a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then diluting it into the aqueous buffer to a final concentration (e.g., 100 µM). The sample is then incubated and the concentration of the dissolved compound is measured after filtration or centrifugation to remove any precipitate.
Q2: How can I quantify the improvement in solubility after using different methods?
A2: You can quantify solubility using methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A standard curve with known concentrations of the compound in a suitable solvent should be prepared to accurately determine the concentration of the dissolved compound in your experimental samples.
Q3: Are there any structural modifications to the this compound core that can improve solubility?
A3: Yes, medicinal chemistry strategies can be employed. The introduction of polar functional groups can enhance aqueous solubility. For example, adding small polar groups like hydroxyl (-OH) or amino (-NH2) groups, or incorporating short polyethylene glycol (PEG) chains can improve solubility by increasing the polarity of the molecule and its ability to interact with water.
dot
Caption: Structural modifications to improve the solubility of the core scaffold.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using HPLC
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate. This results in a final theoretical concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
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Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate.
-
Analysis: Analyze the filtrate by HPLC with UV detection.
-
Quantification: Determine the concentration of the compound in the filtrate by comparing the peak area to a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.
| Parameter | Value |
| Stock Concentration | 10 mM in DMSO |
| Final Concentration | 100 µM |
| Aqueous Buffer | PBS, pH 7.4 |
| Incubation Time | 2 hours |
| Analysis Method | HPLC-UV |
Protocol 2: pH-Dependent Solubility Profile
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Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
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Sample Preparation: Add an excess amount of the solid compound to each buffer in separate vials.
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Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Sample Processing: Centrifuge the samples to pellet the undissolved solid and carefully collect the supernatant.
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Analysis: Determine the concentration of the dissolved compound in each supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.
| pH | Buffer System | Expected Solubility Trend for Basic Compounds |
| 2.0 | Citrate | High |
| 4.0 | Citrate | High |
| 6.0 | Phosphate | Intermediate |
| 7.4 | Phosphate | Low |
| 9.0 | Borate | Low |
| 10.0 | Borate | Very Low |
Technical Support Center: Stability of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in solution?
A1: For optimal stability, it is recommended to store solutions of this compound at low temperatures, such as 2-8°C, and protected from light.[1] The choice of solvent is also critical; neutral, aprotic solvents are generally preferred. Long-term storage in acidic or alkaline solutions is not recommended due to the potential for hydrolysis.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, studies on related pyrrolopyridine derivatives have shown that these compounds are typically most stable in neutral conditions (pH ~7).[2][3] They are often labile in acidic media and can be extremely unstable in alkaline environments, leading to hydrolytic degradation.[2][3] Therefore, it is crucial to control the pH of aqueous solutions during experiments.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a pyrrolopyridine scaffold can be photolabile.[2][3] It is advisable to conduct experiments under controlled lighting conditions and to store stock solutions and samples in amber vials or otherwise protected from light to prevent photodegradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemistry of related heterocyclic compounds, potential degradation pathways for this compound in solution may include:
-
Hydrolysis: The pyrrole or pyridine ring may be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The compound may be sensitive to oxidizing agents, leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC can be invaluable for the identification of unknown degradants.
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound peak in HPLC analysis.
-
Possible Cause: The compound may be highly unstable under the experimental conditions (e.g., pH, temperature, solvent).
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is within a stable range, preferably neutral.
-
Control Temperature: Perform experiments at a controlled, and if necessary, reduced temperature.
-
Solvent Selection: If possible, use a less reactive solvent. For aqueous solutions, consider using a buffered system.
-
Protect from Light: Ensure samples are protected from light at all stages of the experiment.
-
Issue 2: Appearance of multiple unknown peaks in the chromatogram.
-
Possible Cause: This indicates that the compound is degrading into multiple byproducts.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify the degradation products formed under each condition.[4][5] This will help in understanding the degradation profile.
-
Use a Diode Array Detector (DAD): A DAD can provide UV spectra for the unknown peaks, which can help in determining if they are related to the parent compound.
-
Employ LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for the structural elucidation of degradation products.
-
Issue 3: Poor mass balance in the stability study.
-
Possible Cause: The degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector at the chosen wavelength. It is also possible that volatile degradants are being formed.
-
Troubleshooting Steps:
-
Modify HPLC Method: Adjust the mobile phase composition, gradient, or column to ensure all degradants are eluted and detected.
-
Change UV Wavelength: Analyze the samples at different UV wavelengths to see if the detection of degradation products improves.
-
Consider Other Analytical Techniques: If volatile degradants are suspected, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary.
-
Data Presentation
The following tables provide an example of how to present stability data for this compound under forced degradation conditions.
Table 1: Stability of this compound in Solution under Different pH Conditions
| pH Condition | Temperature (°C) | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 N HCl | 60 | 24 | 85.2 | 14.8 |
| pH 7.0 Buffer | 60 | 24 | 99.1 | 0.9 |
| 0.1 N NaOH | 60 | 24 | 45.7 | 54.3 |
Table 2: Photostability of this compound in Solution
| Condition | Illumination | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| Drug in Solution | 1.2 million lux hours | 24 | 92.5 | 7.5 |
| Dark Control | N/A | 24 | 99.8 | 0.2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound in solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solution (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of total impurities for each stress condition. Use LC-MS to identify major degradation products.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting inconsistent results in biological assays with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and its derivatives in biological assays. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon is often referred to as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds. However, when the DMSO stock solution is introduced into an aqueous buffer, the rapid dispersion of DMSO lowers the compound's solubility in the now predominantly aqueous environment, causing it to precipitate.[1]
Here are several strategies to prevent precipitation:
-
Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%, but ideally <0.5%) that your cells or assay components can tolerate without affecting the results. This might require preparing a more concentrated stock solution if the compound's solubility in DMSO allows.[1]
-
Use a Stepwise Dilution Protocol: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.[1]
-
Optimize the Addition Method: Adding the compound stock to the vortexing buffer can facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.[1]
-
Investigate Co-solvents: Consider using water-miscible organic co-solvents in addition to DMSO to improve solubility.[1]
Q2: I am observing inconsistent IC50 values for my this compound derivative in different experimental runs. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Instability: Pyrrolopyridine derivatives can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage in solution.[2] It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Variable Precipitation: As discussed in Q1, inconsistent precipitation of the compound can lead to variability in the actual concentration of the soluble compound in the assay. Visually inspect for precipitation before each experiment and standardize the dilution protocol meticulously.[1]
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, cell density, and incubation time can all influence the apparent IC50 value. Ensure these parameters are kept consistent across experiments.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in compound concentration and, consequently, IC50 values.
Q3: My this compound derivative shows lower than expected or no biological activity. What should I check?
A3: A lack of activity can be due to several reasons:
-
Poor Solubility: The actual concentration of the soluble compound might be much lower than the nominal concentration due to precipitation. Address solubility issues using the steps outlined in Q1.[1]
-
Compound Degradation: The compound may have degraded during storage or handling. Verify the integrity of your compound stock.
-
Incorrect Assay Conditions: The assay conditions (e.g., pH, temperature, incubation time) may not be optimal for the compound's activity.
-
Mechanism of Action: The compound may not be active in the specific biological system you are testing. Consider screening it in a broader panel of assays to identify its target.
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against different human cancer cell lines.
Table 1: In Vitro Antiproliferative Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives [3]
| Compound | HeLa (IC50, μM) | SGC-7901 (IC50, μM) | MCF-7 (IC50, μM) |
| 10t | 0.12 | 0.15 | 0.21 |
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [4]
| Compound | FMS Kinase (IC50, nM) |
| 1e | 60 |
| 1r | 30 |
| KIST101029 | 96 |
Experimental Protocols
1. General Protocol for In Vitro Antiproliferative MTT Assay
This protocol is a generalized procedure for assessing the antiproliferative activity of this compound derivatives against cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.
-
Assay Preparation: Prepare the kinase reaction buffer containing the kinase, substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., 0.1% DMSO).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the kinase activity using an appropriate method, such as measuring the amount of phosphorylated substrate via ELISA, fluorescence, or luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: FMS kinase signaling pathway and inhibition.
Caption: Inhibition of tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration for in vivo studies of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Disclaimer: Specific in vivo dosage and administration data for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine is not extensively available in public literature. This guide provides general strategies and troubleshooting advice based on established principles for in vivo studies of heterocyclic and poorly soluble compounds, including data from structurally related pyrrolopyridine derivatives. Researchers should always conduct their own dose-finding and tolerability studies.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: Establishing a starting dose for a novel compound requires a systematic approach. It is recommended to begin with a dose-range finding study. If in vitro data, such as IC50 values, are available, these can be used for an initial estimation. For some pyrrolopyridine derivatives with anticancer potential, in vivo studies in mouse models have utilized doses ranging from 20 mg/kg. However, the optimal dose will depend on the specific biological activity, animal model, and formulation.
Q2: How should I formulate this compound for in vivo administration?
A2: Like many heterocyclic compounds, this compound is likely to have low aqueous solubility.[1][2] Therefore, a suitable formulation is critical for achieving adequate bioavailability. Common strategies for poorly soluble compounds include:
-
Solutions: Using co-solvents such as DMSO, PEG400, or ethanol.[3] It is crucial to minimize the concentration of organic solvents to avoid toxicity.[4][5][6]
-
Suspensions: If the compound is not readily soluble, a micronized suspension can be prepared in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).[1]
-
Lipid-based formulations: For oral administration, dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[7][8]
Q3: What is the most appropriate route of administration?
A3: The choice of administration route depends on the therapeutic target and the pharmacokinetic properties of the compound.
-
Intravenous (IV): Provides 100% bioavailability and is often used in initial pharmacokinetic studies. However, it requires a well-solubilized, sterile formulation.
-
Intraperitoneal (IP): A common route in rodent studies, offering good systemic exposure.
-
Oral (PO): Preferred for eventual clinical use, but bioavailability can be limited by poor solubility and first-pass metabolism. One study on a pyrrolo[3,4-c]pyridine derivative showed good bioavailability after oral administration.[9]
-
Subcutaneous (SC): Can provide a slower release and more sustained exposure.
Q4: What are the potential signs of toxicity I should monitor for?
A4: During in vivo studies, it is essential to monitor animals for any signs of toxicity, which can be compound-related or vehicle-related.[6][10] Common signs include:
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Weight loss
-
Changes in behavior (e.g., lethargy, agitation)
-
Ruffled fur
-
Changes in food and water intake
-
Signs of irritation at the injection site
Troubleshooting Guide
Issue 1: High variability in responses between animals in the same experimental group.
-
Possible Cause: Inconsistent formulation, leading to variable dosing. Poorly dissolved compound can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Ensure the formulation is homogenous before each administration. If it is a suspension, vortex thoroughly before drawing each dose.
-
Prepare fresh formulations for each experiment to avoid degradation or precipitation over time.[4]
-
Consider using a more robust formulation, such as a solution with a solubilizing agent, if you suspect incomplete dissolution.
-
Issue 2: Lack of in vivo efficacy despite promising in vitro activity.
-
Possible Cause: Poor bioavailability of the compound. The compound may not be reaching its target in sufficient concentrations.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Optimize the formulation to enhance solubility and absorption.[1][7][11] This could involve trying different vehicles, co-solvents, or particle size reduction.[1]
-
Consider a different route of administration that bypasses potential absorption barriers (e.g., IV instead of PO).
-
Issue 3: Compound precipitates out of solution during formulation preparation or administration.
-
Possible Cause: The compound has low solubility in the chosen vehicle, especially when an organic stock solution is diluted into an aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration of the compound.
-
Increase the proportion of the co-solvent (e.g., DMSO, PEG400), being mindful of its potential toxicity.[6][10]
-
Incorporate a surfactant, such as Tween 80 or Solutol HS-15, to improve solubility and stability.[1]
-
Administer the formulation slowly if given intravenously to allow for rapid dilution in the bloodstream.[4]
-
Experimental Protocols
Protocol: In Vivo Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range for this compound.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG400, saline, Tween 80)
-
Appropriate animal model (e.g., male CD-1 mice)
-
Standard animal housing and monitoring equipment
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, prepare the dosing formulations by diluting the stock solution with the chosen vehicle. For example, a common vehicle for a poorly soluble compound could be 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final formulation is clear and free of precipitates. If a suspension is used, ensure it is uniformly dispersed.
-
-
Animal Groups:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.
-
Dose levels can be selected based on in vitro data or literature on similar compounds, often starting with a low dose (e.g., 10 mg/kg) and escalating (e.g., 30 mg/kg, 100 mg/kg).
-
-
Administration:
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection).
-
Administer a consistent volume to all animals.
-
-
Monitoring:
-
Monitor the animals for signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days.
-
Record body weight daily for the first week and then every other day.
-
At the end of the study, a gross necropsy and histopathological analysis of major organs can be performed to assess for any tissue damage.
-
-
Data Analysis:
-
The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
This information will guide dose selection for subsequent efficacy studies.
-
Quantitative Data Summary
Table 1: Common Vehicle Components for In Vivo Studies of Poorly Soluble Compounds
| Vehicle Component | Class | Common Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | Co-solvent | <10% | Can cause irritation and toxicity at higher concentrations.[5][6] |
| Polyethylene glycol 400 (PEG400) | Co-solvent | 10-60% | A commonly used vehicle for both oral and parenteral administration. |
| Ethanol | Co-solvent | <15% | Can have sedative effects at higher concentrations. |
| Tween 80 | Surfactant | 1-10% | Improves wetting and can prevent precipitation.[1] |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% | Used for preparing suspensions. |
| Saline (0.9% NaCl) | Aqueous Vehicle | As required | The primary aqueous component of many formulations. |
Table 2: Examples of In Vivo Dosing for Pyrrolopyridine Derivatives
| Compound Class/Derivative | Animal Model | Route | Dosage Range | Therapeutic Area Indication | Reference |
| Pyrrolo[1,2-α][1][9]benzodiazepines | Guinea Pig | PO | 20 mg/kg | Antifungal | [12] |
| Pyrrolo[3,4-c]pyridine derivative | Mouse | PO | Not specified | Anticancer | [9] |
| 1H-Pyrrolo[2,3-b]pyridine derivative | Mouse | Not specified | Not specified | Colorectal Cancer | [13] |
Visualizations
Caption: Workflow for optimizing in vivo dosage and administration.
Caption: Potential signaling pathway for a pyrrolopyridine kinase inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Pyrrolo[1,2-α][1,4]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for preclinical studies. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 1H-pyrrolo[3,2-c]pyridine core?
A1: A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. A multi-step synthesis starting from commercially available 2-bromo-5-methylpyridine has been reported.[1] This approach includes oxidation, nitration, formation of an enamine intermediate, reductive cyclization to form the pyrrole ring, and subsequent functionalization.[1]
Q2: How can the aromatic 1H-pyrrolo[3,2-c]pyridine be reduced to the desired this compound?
A2: The selective reduction of the pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine system is a critical step. While a specific scalable protocol for this exact molecule is not widely published, several methods can be adapted from related indole and pyrrole chemistry. These include:
-
Catalytic Hydrogenation: This is a common method for reducing double bonds. For indole systems, heterogeneous catalysts like Pt/C in the presence of an acid (e.g., p-toluenesulfonic acid) in a solvent like water can be effective for hydrogenation to indolines.[2] However, catalyst poisoning by the nitrogen-containing heterocycle and over-reduction are potential challenges.[2]
-
Dissolving Metal Reduction: The Knorr-Rabe reduction, using zinc powder in an acidic medium, is known to reduce electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles).[3] This method could be applicable, but optimization would be required.
-
Birch Reduction: This method, typically employing an alkali metal in liquid ammonia with an alcohol, is effective for the partial reduction of electron-deficient pyrroles.[4][5] The electronic nature of the substituents on the pyrrolopyridine core will influence the feasibility of this approach.
Q3: What are the key challenges in the final Suzuki coupling step to introduce diversity at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core?
A3: The Suzuki-Miyaura cross-coupling is a powerful tool for this transformation. However, researchers may encounter issues such as low yields, catalyst deactivation, and side reactions. Success often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system. For electron-rich heterocyclic systems, sterically hindered and electron-rich phosphine ligands often provide good results. The presence of multiple nitrogen atoms in the pyrrolopyridine scaffold can also lead to catalyst inhibition, which may be mitigated by using appropriate protecting groups on the pyrrole nitrogen.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Cyclization to Form the Pyrrole Ring
| Potential Cause | Recommended Solution(s) |
| Incomplete reduction of the nitro group. | Ensure the iron powder is activated and used in sufficient excess. Acetic acid is a common solvent and proton source for this reduction. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. |
| Side reactions of the enamine intermediate. | The enamine intermediate can be unstable. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Control the reaction temperature to minimize decomposition. |
| Poor solubility of intermediates. | Select a solvent system that ensures all reactants are in solution. For the reported synthesis, N,N-dimethylformamide (DMF) is used.[1] |
Problem 2: Difficulties with the N-Arylation of the Pyrrole Ring
| Potential Cause | Recommended Solution(s) |
| Low reactivity of the pyrrole nitrogen. | The N-H bond of the pyrrole can be deprotonated with a suitable base like potassium carbonate to form the more nucleophilic pyrrolide anion. Ensure the base is dry and of good quality. |
| Decomposition of the arylboronic acid. | Use fresh arylboronic acid. Some arylboronic acids are prone to decomposition upon storage. |
| Catalyst inhibition. | The use of a copper(II) acetate catalyst has been reported for this transformation.[1] Ensure the catalyst is of high purity. The presence of pyridine as a ligand can also be beneficial. |
Problem 3: Unsuccessful or Low-Yielding Suzuki Coupling
| Potential Cause | Recommended Solution(s) |
| Catalyst deactivation. | Use a pre-catalyst or ensure the active catalyst is generated in situ under strictly anaerobic conditions. The choice of ligand is critical; for similar heterocyclic systems, bulky, electron-rich phosphine ligands like RuPhos have proven effective. |
| Incorrect base or solvent. | The base and solvent play a crucial role. A common combination is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as 1,4-dioxane and water. Ensure solvents are anhydrous if the reaction requires it. |
| Low reactivity of the aryl halide. | If using an aryl chloride, the reaction may require more forcing conditions (higher temperature, more active catalyst) compared to an aryl bromide or iodide. |
| Competing Buchwald-Hartwig amination. | If the coupling partner contains an amine, there is a risk of a competing Buchwald-Hartwig amination reaction. Protecting the amine group may be necessary. For Suzuki reactions, the use of Pd(PPh₃)₄ is common and can minimize this side reaction. |
Problem 4: Non-Selective Reduction or No Reaction during Pyrrole Ring Hydrogenation
| Potential Cause | Recommended Solution(s) |
| Catalyst poisoning (Catalytic Hydrogenation). | The secondary amine of the product can poison the metal catalyst.[2] Using a higher catalyst loading or performing the reaction under acidic conditions to protonate the amine can sometimes mitigate this issue. |
| Over-reduction to the fully saturated piperidine. | Carefully monitor the reaction progress and stop it once the desired product is formed. Lowering the hydrogen pressure or temperature can also improve selectivity. |
| Incorrect reaction conditions for dissolving metal reduction. | The success of the Knorr-Rabe reduction depends on the substrate's electronic properties. For electron-rich pyrroles, zinc in acidic media is used.[3] The reaction temperature should be controlled to prevent over-reduction. |
| Substrate incompatibility with Birch reduction. | The Birch reduction is sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the pyrrole ring are generally required for a successful reduction.[4][5] |
Data Presentation
Table 1: Summary of Yields for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives[1]
| Compound | Ar-Group | Yield (%) |
| 10a | Phenyl | 63 |
| 10b | o-Tolyl | 65 |
| 10f | 2-Methoxyphenyl | 76 |
| 10h | 4-Methoxyphenyl | 51 |
| 10n | 4-Nitrophenyl | 51 |
| 10p | Naphthalen-2-yl | 52 |
| 10r | Pyridin-3-yl | 55 |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Key Intermediate)
This protocol is based on the synthesis reported by Wang et al.[1]
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine 1-oxide.
-
Nitration: The resulting pyridine 1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Enamine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form the key enamine intermediate.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization in the presence of iron powder and acetic acid to construct the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This general protocol is adapted from the literature for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]
-
Reaction Setup: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 eq), the corresponding arylboronic acid (1.5 eq), K₂CO₃ (5 eq), and Pd(PPh₃)₄ (0.06 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Degassing: Degas the mixture by bubbling nitrogen through it for 10-15 minutes.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 125 °C for approximately 25-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Proposed General Procedure for Catalytic Hydrogenation to this compound
This is a proposed protocol based on methodologies for related indole systems.[2] Optimization will be necessary.
-
Reaction Setup: To a high-pressure reaction vessel, add the substituted 1H-pyrrolo[3,2-c]pyridine (1 eq), Pt/C (5-10 mol%), and p-toluenesulfonic acid (1-2 eq).
-
Solvent Addition: Add deionized water as the solvent.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for the 1H-pyrrolo[3,2-c]pyridine core.
Caption: Workflow for Suzuki coupling and subsequent reduction.
Caption: General troubleshooting workflow for the synthesis.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]
- 4. Reduction [users.ox.ac.uk]
- 5. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of synthesis byproducts of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Technical Support Center: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound. The focus is on the identification and characterization of potential synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of byproducts expected during the synthesis of this compound?
A1: The formation of byproducts is highly dependent on the synthetic route. For multi-step syntheses involving precursors like substituted pyridines and pyrroles, potential byproducts can include:
-
Positional Isomers: Rearrangement during cyclization can lead to isomers such as 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine or other pyrrolopyridine variants.[1][2]
-
Over-reduction/Oxidation Products: If hydrogenation or dehydrogenation steps are involved, byproducts corresponding to partially reduced intermediates or fully aromatized pyrrolopyridines may form.
-
Starting Material Adducts: Incomplete reactions or side reactions can result in adducts between starting materials or with reagents. For instance, in coupling reactions, homo-coupling of precursors can occur.[1]
-
Products of Side Reactions: Depending on the specific reagents used (e.g., in Fischer indole-type syntheses), byproducts from intermolecular reactions or decomposition of intermediates can arise.[3][4][5]
-
Dehalogenated Products: If the synthesis involves halogenated intermediates (e.g., chloropyridines) and catalytic hydrogenation, dehalogenation can be a significant side reaction.[6]
Q2: What is the recommended workflow for identifying an unknown impurity?
A2: A systematic approach is crucial for impurity identification. The general workflow involves detection, isolation (if necessary), and structural elucidation using a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful initial tool for determining the molecular weight of the impurity.[7][8][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition. For definitive structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8]
Q3: Which analytical techniques are most effective for characterizing byproducts in pyrrolopyridine synthesis?
A3: A multi-technique approach is most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from byproducts and assessing purity. A well-developed HPLC method can resolve isomers and other closely related impurities.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is critical for initial identification.[7][8][12] It is particularly useful for detecting compounds that lack a suitable chromophore for UV detection.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable byproducts or residual solvents.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): The gold standard for unambiguous structure elucidation of isolated impurities.[8][13] Techniques like COSY and HSQC can help establish connectivity.
Troubleshooting Guides
Issue 1: My reaction's Thin Layer Chromatography (TLC) analysis shows multiple spots with similar Rf values to the product.
-
Possible Cause: Formation of closely related byproducts, such as positional isomers or diastereomers.
-
Troubleshooting Steps:
-
Optimize TLC Conditions: Test different solvent systems (e.g., varying polarity with ethyl acetate/hexane, or adding a small amount of methanol or triethylamine) to achieve better separation.
-
Use a High-Resolution Technique: Analyze the crude mixture by HPLC-UV or LC-MS. HPLC offers superior resolving power compared to TLC and can often separate compounds that co-elute on a TLC plate.[11]
-
Preliminary Identification: Submit the sample for LC-MS analysis to determine if the additional spots correspond to species with different molecular weights. Isomers will have the same mass.
-
Isolate for Characterization: If a byproduct is significant, perform preparative chromatography (prep-TLC or column chromatography) to isolate it for NMR analysis.[13]
-
Issue 2: LC-MS analysis shows a peak with an unexpected mass-to-charge ratio (m/z).
-
Possible Cause: This could be a byproduct from a side reaction, a reaction with the solvent, or a degradation product.
-
Troubleshooting Steps:
-
Hypothesize Structures: Based on the reactants, reagents, and reaction conditions, propose potential structures that would match the observed molecular weight. Consider possibilities like dimerization, solvent adduction, or incomplete reaction (e.g., a protecting group is still attached).
-
Use High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental formula of the unknown peak. This drastically narrows down the possible structures.
-
Tandem MS (MS/MS): If available, perform MS/MS on the unknown peak. The fragmentation pattern can provide valuable structural clues by revealing stable fragments of the molecule.
-
Review Reaction Conditions: Scrutinize the reaction setup. For example, in palladium-catalyzed reactions, byproducts involving the phosphine ligand can sometimes be observed.[14]
-
Issue 3: The ¹H NMR spectrum of the purified product contains unassigned peaks.
-
Possible Cause: The "purified" product is still a mixture containing a persistent impurity, possibly an isomer that co-elutes during chromatography.
-
Troubleshooting Steps:
-
Re-evaluate Purity: Check the purity using a high-resolution analytical method like UPLC or a different HPLC column/mobile phase.
-
Perform 2D NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the sample. These experiments can help determine if the unassigned peaks belong to a separate molecule or are part of the main structure. Cross-peaks between the product signals and the impurity signals would indicate they are part of the same molecule, which is unlikely if the main structure is correct. The absence of cross-peaks suggests a mixture.
-
Spiking Experiment: If a potential byproduct is synthesized separately or becomes the major product in a modified reaction, it can be "spiked" into the NMR sample to see if its signals match the unassigned peaks.
-
Advanced Separation: If an isomeric impurity is confirmed, specialized chromatographic techniques like reversed-phase or hydrophilic interaction liquid chromatography (HILIC) may be required for separation.[10]
-
Data Presentation
Table 1: Hypothetical Byproducts in this compound Synthesis
| Potential Byproduct Class | Structure Example (Generic) | Expected Mass Change from Product | Common Analytical Signature |
| Aromatized Product | Pyrrolo[3,2-c]pyridine | - 2 Da | Different chemical shifts in ¹H NMR (aromatic region), distinct UV chromophore. |
| Positional Isomer | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | 0 Da | Same m/z in MS. Different fragmentation in MS/MS. Distinct ¹H and ¹³C NMR spectra. |
| Dehalogenated Impurity | (If starting from chloropyridine) | - 34.5 Da (for Cl) | Lower m/z in MS. Absence of chlorine isotopic pattern. |
| Starting Material Adduct | Dimer of a precursor | Varies | Higher m/z in MS, often double the precursor mass. |
Table 2: Comparison of Key Analytical Techniques for Byproduct Characterization
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity, retention time, UV-Vis spectra | Excellent for quantification and resolving mixtures. | Requires chromophore; limited structural information. |
| LC-MS | Molecular weight, fragmentation patterns | High sensitivity; universal detection possible with certain detectors.[7] | Isomers are often not differentiated by mass alone. |
| GC-MS | Molecular weight (for volatile compounds) | Excellent for residual solvents and volatile impurities.[7] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous chemical structure | Provides definitive structural information and connectivity. | Lower sensitivity; requires pure sample for full elucidation. |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm, coupled to an Electrospray Ionization (ESI) Mass Spectrometer in positive ion mode.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Isolation of an Unknown Byproduct by Preparative Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Concentrate the crude reaction mixture onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify which fractions contain the desired product and which contain the isolated byproduct.
-
Concentration: Combine the pure fractions containing the byproduct and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Structural Characterization by NMR
-
Sample Preparation: Dissolve 5-10 mg of the isolated, purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY): Run a Correlation Spectroscopy experiment to identify proton-proton coupling networks (e.g., which protons are adjacent in the structure).
-
2D NMR (HSQC/HMQC): Run a Heteronuclear Single Quantum Coherence experiment to correlate directly bonded proton and carbon atoms.
-
Data Analysis: Integrate all spectral data to propose and confirm the final chemical structure of the byproduct.
Visualizations
Caption: General workflow for the identification and characterization of a synthesis byproduct.
Caption: Logical troubleshooting flow for addressing low yield or byproduct formation.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tijer.org [tijer.org]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Toxicity of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during the experimental evaluation of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives. The information is presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Preliminary In Vitro Assays
Question: We are observing significant cytotoxicity with our lead this compound derivative in initial cell-based assays. What are the potential causes and how can we troubleshoot this?
Answer:
High initial cytotoxicity can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes:
-
Metabolic Activation: The compound may be metabolized by cellular enzymes, such as Cytochrome P450 (CYP), into reactive metabolites that are toxic.[1] N-oxidation of heterocyclic amines is a common metabolic activation pathway leading to toxicity.
-
Off-Target Effects: The compound might be interacting with unintended cellular targets, leading to toxicity.
-
Intrinsic Reactivity: The chemical structure of the derivative itself might possess inherent reactivity, leading to non-specific interactions with cellular components.
-
Mitochondrial Dysfunction: The compound could be impairing mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent cell death.[2][3][4][5][6]
-
Induction of Apoptosis: The compound may be a potent inducer of programmed cell death.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Experimental Protocols:
-
Cytochrome P450 Inhibition Assay: Co-incubate your compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for major isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your cell-based assay. A reduction in cytotoxicity in the presence of the inhibitor suggests metabolic activation is a contributing factor.
-
Mitochondrial Membrane Potential Assay (JC-1): This assay uses a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and remains in its monomeric form in the cytoplasm of cells with depolarized mitochondria (green fluorescence). A shift from red to green fluorescence indicates mitochondrial dysfunction.
-
Caspase-3/7 Activity Assay: This assay uses a substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in apoptosis, resulting in a fluorescent or colorimetric signal.[7][8] An increase in signal indicates apoptosis induction.
Issue 2: Inconsistent Toxicity Results Across Different Cell Lines
Question: We are observing variable toxicity with our this compound derivative when tested in different cell lines. Why is this happening and how should we interpret these results?
Answer:
Variability in toxicity across different cell lines is a common observation and can provide valuable insights into the mechanism of toxicity.
Potential Causes:
-
Differential Metabolism: Cell lines have different expression levels of metabolic enzymes, particularly CYP450s. A cell line with high expression of an activating CYP isoform will show greater toxicity.
-
Target Expression Levels: If the toxicity is on-target, differences in the expression level of the therapeutic target across cell lines will lead to varied responses.
-
Cellular Defense Mechanisms: Cell lines can have varying levels of antioxidant defenses (e.g., glutathione) and DNA repair capacities, which can influence their susceptibility to toxic insults.
-
Proliferation Rate: Rapidly proliferating cells may be more sensitive to compounds that interfere with DNA replication or cell division.
Recommendations:
-
Characterize Metabolic Enzyme Expression: If possible, quantify the expression of major CYP450 isoforms in the cell lines being used.
-
Correlate with Target Expression: Analyze the relationship between the expression level of the intended target and the observed cytotoxicity.
-
Use a Panel of Cell Lines: Employ a diverse panel of cell lines, including both cancerous and non-cancerous lines, to get a broader understanding of the toxicity profile.
-
Consider 3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids or organoids, can better mimic the in vivo environment and may provide more predictive toxicity data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with heterocyclic amines like this compound derivatives?
A1: The primary mechanism of toxicity for many heterocyclic amines involves metabolic activation by Cytochrome P450 enzymes, particularly CYP1A2, to form reactive N-hydroxy metabolites. These metabolites can then be further esterified to form highly reactive species that can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity. Other potential mechanisms include the induction of oxidative stress and mitochondrial dysfunction.
Caption: Metabolic activation pathway of heterocyclic amines.
Q2: What structural modifications can be made to this compound derivatives to reduce their toxicity?
A2: A structure-activity relationship (SAR) approach can be employed to mitigate toxicity. Consider the following strategies:
-
Block Sites of Metabolism: Introduce substituents at positions susceptible to metabolic activation (e.g., the nitrogen atom in the pyrrolo ring) to sterically hinder enzyme access. For instance, methylation or fluorination at these sites can be explored.
-
Modulate Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of the aromatic system, potentially making it less susceptible to oxidative metabolism.
-
Increase Polarity: Introducing polar functional groups can enhance renal clearance of the parent compound, reducing its metabolic burden and potential for activation.
-
Optimize Target Affinity and Selectivity: Enhancing the affinity for the intended target can allow for the use of lower, less toxic doses. Improving selectivity against off-targets can also reduce toxicity.
Q3: What are the recommended in vitro assays for assessing the cytotoxicity of these compounds?
A3: A tiered approach using a combination of assays is recommended to build a comprehensive toxicity profile.
-
Initial Viability/Cytotoxicity Screening:
-
Mechanistic Toxicity Assays:
-
Oxidative Stress Assays: Use probes like DCFDA to measure the production of reactive oxygen species (ROS).
-
Mitochondrial Toxicity Assays: As mentioned earlier, assays like the JC-1 assay can assess mitochondrial membrane potential.
-
Apoptosis Assays: Caspase-3/7, -8, and -9 assays can elucidate the apoptotic pathway involved.[7][8][18][19]
-
Genotoxicity Assays: The Ames test (for mutagenicity) and the micronucleus assay (for chromosomal damage) are standard assays.
-
Q4: How can we predict the toxicity of our derivatives in silico before synthesis?
A4: In silico or computational toxicology can be a valuable tool for early-stage toxicity assessment.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with toxicological endpoints.[20][21][22][23][24] These models can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.
-
Read-Across: This approach predicts the toxicity of a compound based on the known toxicity of structurally similar compounds.
-
Molecular Docking: Docking studies can be used to predict off-target binding, which can be a source of toxicity.
Caption: In silico workflow for toxicity prediction.
Quantitative Data Summary
While specific toxicity data for this compound derivatives is limited in the public domain, the following table summarizes the in vitro antiproliferative activity of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. This data can serve as a starting point for understanding the potential for cytotoxicity.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives [3]
| Compound | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) |
| 10c | >10 | >10 | >10 |
| 10f | 2.45 | 3.16 | 4.28 |
| 10h | 1.25 | 1.58 | 2.13 |
| 10p | 0.89 | 1.12 | 1.46 |
| 10t | 0.12 | 0.15 | 0.21 |
Note: Lower IC50 values indicate higher antiproliferative activity.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and compounds.
Materials:
-
Cells in culture
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol provides a general framework for the NRU assay.
Materials:
-
Cells in culture
-
Test compound stock solution
-
Complete cell culture medium
-
Neutral Red (NR) solution (e.g., 50 µg/mL in medium)
-
NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
NR Staining: Remove the treatment medium and add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the NR solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Destaining: Add 150 µL of NR destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.[14]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 5. Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. qualitybiological.com [qualitybiological.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. assaygenie.com [assaygenie.com]
- 18. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. LJMU Research Online [researchonline.ljmu.ac.uk]
- 24. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. optibrium.com [optibrium.com]
- 28. mdpi.com [mdpi.com]
- 29. scispace.com [scispace.com]
- 30. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. How does AI assist in the early detection of drug toxicity? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine and Its Isomers for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine and its related pyrrolopyridine isomers. This document summarizes key physicochemical properties, biological activities, and relevant signaling pathways, supported by experimental data and detailed protocols to inform medicinal chemistry and drug development programs.
The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, integral to numerous biologically active compounds.[1] Pyrrolopyridines exist in six isomeric forms, and their derivatives have garnered significant attention for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide focuses on the 2,3-dihydro derivative of the pyrrolo[3,2-c]pyridine (5-azaindole) core, comparing it with other prominent pyrrolopyridine isomers.
While extensive research has been conducted on various aromatic pyrrolopyridine isomers as potent kinase inhibitors and anticancer agents, specific experimental data for this compound remains limited in publicly accessible literature.[3][4] This guide, therefore, draws comparisons from its aromatic counterpart and other well-studied isomers to highlight the therapeutic potential of this chemical class.
Physicochemical Properties: A Comparative Overview
The arrangement of the nitrogen atom within the pyridine ring and the saturation of the pyrrole ring significantly influence the physicochemical properties of pyrrolopyridine isomers. These properties, such as lipophilicity (LogP) and basicity (pKa), are critical determinants of a compound's solubility, permeability, and overall pharmacokinetic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Basic) |
| This compound | C₇H₈N₂ | 120.15 | 1.05 | - |
| 1H-Pyrrolo[3,2-c]pyridine | C₇H₆N₂ | 118.14 | 1.11 | 6.9 |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | C₇H₆N₂ | 118.14 | 1.29 | 4.5 |
| 1H-Pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 118.14 | 1.35 | 4.8 |
| 1H-Pyrrolo[2,3-c]pyridine | C₇H₆N₂ | 118.14 | 1.22 | 5.4 |
| 1H-Pyrrolo[3,4-c]pyridine | C₇H₆N₂ | 118.14 | - | - |
| 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | C₇H₈N₂ | 120.15 | - | - |
Note: Predicted values are computationally generated and may differ from experimental values.
Biological Activity: Kinase Inhibition and Anticancer Effects
Pyrrolopyridine derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[3] The isomeric form of the pyrrolopyridine core is a crucial factor in determining the potency and selectivity of these inhibitors.
Kinase Inhibitory Activity
| Isomer Scaffold | Target Kinase | Key Findings |
| 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | Derivatives demonstrated potent inhibition, with IC50 values as low as 30 nM. These compounds are promising candidates for anticancer and anti-arthritic drug development.[3] |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | Potent inhibitors were identified, with one derivative showing IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5] |
| 1H-Pyrrolo[2,3-b]pyridine | TNIK | Derivatives were studied as potent inhibitors for colorectal cancer, with pIC50 values ranging from 7.37 to 9.92.[5] |
| 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | HPK1 | Patented derivatives were identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer treatment.[6] |
Anticancer and Other Biological Activities
The kinase inhibitory potential of pyrrolopyridines often translates to potent anticancer activity. Additionally, derivatives have shown a range of other therapeutic applications.
| Isomer Scaffold | Biological Activity | Cell Lines / Model | Key Findings |
| 1H-Pyrrolo[3,2-c]pyridine | Anticancer | HeLa, SGC-7901, MCF-7 | Derivatives designed as colchicine-binding site inhibitors showed potent antitumor activities with IC50 values ranging from 0.12 to 0.21 μM. |
| 1H-Pyrrolo[3,2-c]pyridine | Anti-inflammatory | Bone marrow-derived macrophages (BMDM) | A potent FMS kinase inhibitor showed an IC50 of 84 nM in a BMDM growth inhibition assay. |
| 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | Anti-HIV | - | Carboxylate derivatives exhibited significant anti-HIV-1 activity with an EC50 as low as 1.65 µM.[1] |
| 1H-Pyrrolo[3,4-c]pyridine | Antidiabetic | - | Derivatives have been synthesized as GPR119 agonists.[1] |
| 1H-Pyrrolo[3,4-c]pyridine | Antimycobacterial | M. tuberculosis | Derivatives have been investigated as inhibitors of the InhA enzyme.[1] |
Signaling Pathways and Experimental Workflows
The biological effects of pyrrolopyridine derivatives are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: General experimental workflow for the synthesis and evaluation of pyrrolopyridine derivatives.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit signaling pathways induced by insulin-like growth factor 1 (IGF-1), including the MAPK/ERK and mTOR pathways.[7] This inhibition leads to a reduction in the activity of the AP-1 transcription factor, which is crucial for cell proliferation and transformation.[7]
Caption: Inhibition of IGF-1 induced signaling by a 1H-pyrrolo[3,2-c]pyridine derivative.[7]
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of pyrrolopyridine derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the kinase and its substrate to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The pyrrolopyridine scaffold represents a versatile platform for the development of novel therapeutics. While direct experimental data for this compound is currently limited, the extensive research on its aromatic counterpart and other isomers highlights its significant potential, particularly in the areas of kinase inhibition and cancer therapy. The saturation of the pyrrole ring in the dihydro form is expected to alter its physicochemical properties, potentially leading to improved solubility and pharmacokinetic profiles, making it an attractive area for further investigation. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising class of heterocyclic compounds. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[2,3-c]pyridine-2,3-dione|CAS 92635-33-1 [benchchem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency and Selectivity of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives as Kinase Inhibitors: A Comparative Analysis
A detailed examination of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives reveals a promising class of highly potent and selective kinase inhibitors, particularly targeting the Colony-Stimulating Factor 1 Receptor (FMS). This comparative guide provides an in-depth analysis of their performance against established multi-targeted kinase inhibitors, Dasatinib and Bosutinib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This analysis focuses on a potent analog from the pyrrolo[3,2-c]pyridine series, compound 1r , which has demonstrated significant inhibitory activity against FMS kinase. For the purpose of this guide, its performance is benchmarked against the well-characterized, FDA-approved kinase inhibitors Dasatinib and Bosutinib, known for their broader spectrum of activity.
Quantitative Comparison of Kinase Inhibitory Potency
The inhibitory activity of the pyrrolo[3,2-c]pyridine derivative and the comparator compounds, Dasatinib and Bosutinib, has been evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound Derivative (1r) IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| FMS (CSF-1R) | 30 [1] | ~25 | ~10 |
| c-Kit | >1000 (42% inhibition at 1µM)[1] | 79[2] | >1000 |
| PDGFRA | Not reported | 15 | Not reported |
| PDGFRB | Not reported | 28 | 40 |
| Bcr-Abl | Not reported | <1[2] | 1[3] |
| Src | Not reported | 0.8[2] | 1.2[4] |
| FLT3 (D835Y) | >1000 (42% inhibition at 1µM)[1] | 22 | Not reported |
| c-MET | >1000 (40% inhibition at 1µM)[1] | Not reported | Not reported |
Note: Some IC50 values for Dasatinib and Bosutinib are sourced from various publications and may have been determined using different assay conditions. The inhibition percentages for the pyrrolo[3,2-c]pyridine derivative against off-target kinases are provided as reported.
The data clearly indicates that while the pyrrolo[3,2-c]pyridine derivative 1r is a highly potent inhibitor of FMS kinase, it displays remarkable selectivity.[1] In contrast, Dasatinib and Bosutinib exhibit potent activity against a broader range of kinases, including Src and Bcr-Abl, classifying them as multi-targeted inhibitors.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: FMS (CSF-1R) Signaling Pathway.
Caption: Kinase Inhibitor Evaluation Workflow.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[5][6][7][8]
Materials:
-
Purified recombinant FMS kinase
-
Kinase substrate (e.g., poly(E,Y) 4:1)
-
ATP
-
Test compounds (this compound derivative, Dasatinib, Bosutinib) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FMS kinase in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based FMS Phosphorylation Assay
This protocol describes a method to assess the inhibitory activity of compounds on FMS kinase within a cellular context by measuring the phosphorylation of the receptor.[9][10]
Materials:
-
Cells expressing FMS kinase (e.g., bone marrow-derived macrophages (BMDM) or engineered cell lines)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
CSF-1 ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FMS (Tyr723) and anti-total-FMS
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for Western blotting or a suitable substrate for ELISA)
-
96-well cell culture plates
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce FMS phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Collect the cell lysates.
-
-
Detection of FMS Phosphorylation:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-FMS and anti-total-FMS antibodies.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a detection reagent.
-
Quantify the band intensities to determine the ratio of phosphorylated FMS to total FMS.
-
-
ELISA:
-
Coat an ELISA plate with a capture antibody for total FMS.
-
Add cell lysates to the wells.
-
Detect phosphorylated FMS using a specific anti-phospho-FMS antibody conjugated to a detection enzyme.
-
Add the enzyme substrate and measure the signal.
-
-
-
Data Analysis:
-
Normalize the phospho-FMS signal to the total FMS signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The comparative analysis highlights that this compound derivatives, exemplified by compound 1r , represent a class of highly potent and selective FMS kinase inhibitors. Their focused activity on FMS, with minimal off-target effects on other kinases, distinguishes them from multi-targeted inhibitors like Dasatinib and Bosutinib. This selectivity profile suggests a potential for a more targeted therapeutic approach with a reduced likelihood of off-target side effects. The provided experimental protocols offer a robust framework for researchers to further investigate and characterize these and other novel kinase inhibitors. The distinct mechanisms and selectivity profiles of these different classes of inhibitors underscore the importance of comprehensive profiling in the drug discovery and development process.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Melanoma Therapeutics: 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives Outshine Sorafenib in Preclinical Studies
For Immediate Release: A comprehensive analysis of preclinical data reveals that novel 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives demonstrate significantly greater efficacy in inhibiting melanoma cell growth compared to the established multi-kinase inhibitor, Sorafenib. This guide provides a detailed comparison of the anti-proliferative activities, experimental methodologies, and underlying mechanisms of action for researchers, scientists, and professionals in drug development.
In a landmark study, a series of newly synthesized diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their in vitro anti-proliferative effects against the A375P human melanoma cell line. The results indicate that a majority of these novel compounds exhibit superior potency to Sorafenib, with several derivatives showing inhibitory concentrations (IC50) in the nanomolar range. This suggests a promising new avenue for the development of more effective targeted therapies for melanoma.
Quantitative Comparison of Anti-Proliferative Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of the most potent this compound derivatives compared to Sorafenib in the A375P human melanoma cell line. The data clearly illustrates the enhanced potency of the novel compounds.
| Compound ID | Compound Type | IC50 (µM) against A375P Melanoma Cells |
| Sorafenib | Diarylurea | >10 |
| Compound 8b | Diarylurea | 0.091 |
| Compound 8g | Diarylurea | 0.035 |
| Compound 9a | Diarylamide | 0.086 |
| Compound 9b | Diarylamide | 0.023 |
| Compound 9c | Diarylamide | 0.045 |
| Compound 9d | Diarylamide | 0.029 |
| Compound 9e | Diarylamide | 0.063 |
| Compound 8a | Diarylurea | 0.15 |
| Compound 9f | Diarylamide | 0.058 |
Data sourced from "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines" and "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2".
Understanding the Mechanism of Action: Targeting Key Signaling Pathways in Melanoma
Melanoma is often driven by mutations in the BRAF gene, leading to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). This pathway is a critical regulator of cell proliferation and survival.
Sorafenib, a multi-kinase inhibitor, targets both the RAF kinases (B-RAF and C-RAF) within the MAPK pathway and receptor tyrosine kinases like VEGFR and PDGFR, which are involved in angiogenesis.
While the exact molecular targets of all the novel 1H-pyrrolo[3,2-c]pyridine derivatives are still under investigation, evidence suggests that their mechanism of action also involves the inhibition of key kinases in pro-survival signaling pathways. For instance, some of these derivatives have been shown to inhibit FMS kinase, which is involved in the proliferation and survival of various cancer cells. Further research into the specific kinase inhibitory profiles of the most potent compounds is ongoing.
Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition for Sorafenib. The potent this compound derivatives are hypothesized to act on similar downstream effectors.
In vivo validation of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine as a therapeutic agent
Comparative In Vivo Validation of Pyrrolopyridine Scaffolds as Therapeutic Agents
This guide provides a comparative overview of the in vivo validation of various pyrrolopyridine isomers as potential therapeutic agents. While the specific scaffold 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine has limited publicly available in vivo data, this guide will focus on closely related and well-studied pyrrolopyridine isomers that serve as valuable alternatives and comparators in drug discovery and development. The presented data and protocols are intended for researchers, scientists, and drug development professionals.
The pyrrolopyridine scaffold is a key structural motif in numerous biologically active compounds, with derivatives showing promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] Different isomers of the pyrrolopyridine core have been explored as inhibitors of various protein kinases and other biological targets.
Comparative Analysis of Pyrrolopyridine Isomers
This section compares the preclinical and clinical development status of different pyrrolopyridine scaffolds, focusing on their primary targets and therapeutic indications.
-
Pyrrolo[3,2-c]pyridine Derivatives: This scaffold has been investigated as a source of potent FMS kinase inhibitors.[4][5] FMS kinase (CSF-1R) is a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages.[6] Its inhibition is a therapeutic strategy for various cancers and inflammatory disorders where tumor-associated macrophages play a significant role.[6][7]
-
Pyrrolo[3,4-c]pyridine Derivatives: This class of compounds has shown a broad spectrum of biological activities.[1][2][3] Notably, derivatives of this scaffold are being explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell receptor signaling.[8] HPK1 inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[9] Historically, this scaffold has also been associated with analgesic, sedative, antiviral, and antidiabetic properties.[1][2]
-
Pyrrolo[2,3-b]pyridine Derivatives: Derivatives of this isomer have been developed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase and Fibroblast Growth Factor Receptors (FGFRs). ATM is a critical protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[10][11][12] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis.[13][14][15]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for representative compounds from different pyrrolopyridine scaffolds.
Table 1: In Vitro Potency of Pyrrolopyridine Derivatives against Target Kinases
| Scaffold | Compound Example | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Source(s) |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase | 30 | 84 (BMDM) | [4][5] |
| Pyrrolo[2,3-b]pyridine | Compound 25a | ATM Kinase | <10 | - | [11] |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | - | [16] |
| Pyrrolo[3,4-c]pyridine | - | HPK1 | - | - | - |
Data for HPK1 inhibitors with the Pyrrolo[3,4-c]pyridine scaffold is primarily found in patent literature without specific public IC50 values.
Table 2: In Vivo Efficacy of a Pyrrolo[2,3-b]pyridine ATM Inhibitor
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome | Source(s) |
| Compound 25a | Mice | HCT116 Xenograft | Combined with irinotecan | Tumor Growth Inhibition (TGI) of 79.3% | [11] |
| Compound 25a | Mice | SW620 Xenograft | Combined with irinotecan | Tumor Growth Inhibition (TGI) of 95.4% | [11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These are generalized protocols that should be adapted to the specific compound and research question.
Protocol 1: Xenograft Tumor Model for Efficacy Assessment
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, SW620) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound at various doses, positive control). Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Analysis: Excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice or rats (e.g., BALB/c mice).
-
Compound Administration: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The latest perspectives of small molecules FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Comparison of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Analogs in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of various 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine analogs based on available experimental data. The content is structured to facilitate easy comparison and provide detailed methodologies for key experiments.
Comparative Antiproliferative Activity
A series of diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, offering a direct comparison of their potency.
Melanoma Cell Lines
Several analogs have shown superior potency compared to the standard-of-care drugs Sorafenib and Vemurafenib in melanoma cell lines.[1]
Table 1: IC50 Values (µM) of 1H-pyrrolo[3,2-c]pyridine Analogs in A375P Human Melanoma Cell Line
| Compound | R | X | IC50 (µM) vs. A375P | Selectivity Index (NIH3T3/A375P) |
| 8a | H | CH | >100 | - |
| 8b | 4-chloro | CH | 0.06 | 13.17 |
| 8c | 4-fluoro | CH | 0.81 | 7.50 |
| 8d | 3-trifluoromethyl | CH | 1.03 | - |
| 8e | 4-methyl | CH | 1.12 | - |
| 8g | 4-chloro-3-trifluoromethyl | CH | 0.03 | 10.33 |
| 9b | 4-chloro | N | 0.04 | 454.90 |
| 9c | 4-fluoro | N | 0.09 | 4.33 |
| 9d | 3-trifluoromethyl | N | 0.03 | 11.33 |
| Sorafenib | - | - | 4.50 | - |
| Vemurafenib | - | - | 0.10 | - |
Data sourced from multiple studies.[1]
Notably, compounds 8g and 9d exhibited the highest potency against the A375P melanoma cell line.[1] Furthermore, bisamide derivatives 9a-c and 9f have shown IC50 values in the two-digit nanomolar range across a panel of nine different melanoma cell lines.[1]
Ovarian, Prostate, and Breast Cancer Cell Lines
A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase and their antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[2][3]
Table 2: IC50 Values (µM) of Pyrrolo[3,2-c]pyridine Analogs in Various Cancer Cell Lines
| Compound | FMS Kinase IC50 (nM) | Ovarian (SK-OV-3) | Ovarian (OVCAR-3) | Prostate (PC-3) | Prostate (DU-145) | Breast (MCF-7) | Breast (MDA-MB-231) |
| 1e | 60 | - | - | - | - | - | - |
| 1r | 30 | 0.15 | 0.23 | 0.35 | 0.41 | 1.78 | 0.98 |
| KIST101029 (Lead) | 96 | - | - | - | - | - | - |
Data extracted from a study on FMS kinase inhibitors.[2][3]
Compound 1r emerged as a potent FMS kinase inhibitor and demonstrated significant antiproliferative activity across all tested cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2][3] It also showed a favorable selectivity index towards cancer cells over normal fibroblasts.[2]
Mechanism of Action
The anticancer effects of this compound analogs are attributed to multiple mechanisms, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
Kinase Inhibition
A significant number of these analogs function as kinase inhibitors.
-
FMS Kinase Inhibition : As demonstrated by compounds 1e and 1r , inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R), or FMS kinase, is a key mechanism.[2][3] FMS kinase is overexpressed in several cancers and plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells, which can contribute to tumor growth and metastasis.[4]
-
RAS/RAF/MEK/ERK Pathway : In melanoma, the RAS/RAF/MEK/ERK signaling pathway is frequently activated due to mutations in BRAF or NRAS.[5][6][7] The potent activity of the diarylurea and diarylamide derivatives against melanoma cell lines suggests a potential interaction with this pathway.
Tubulin Polymerization Inhibition
Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[8]
-
Colchicine-Binding Site Interaction : These compounds bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[9][10][11] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[12][13]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these analogs.
MTT Assay for Antiproliferative Activity
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14][15]
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FMS kinase)
-
Kinase buffer
-
Substrate (e.g., a peptide or protein that is a known substrate for the kinase)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compounds
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., ELISA, radiometric assay, fluorescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Tubulin Polymerization Assay
This assay assesses the effect of compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well plates (UV-transparent)
-
Temperature-controlled microplate reader
Protocol:
-
Tubulin Preparation: Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the test compound at various concentrations, the tubulin solution, and GTP.
-
Initiation of Polymerization: Initiate tubulin polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of these compounds.
Caption: The RAS/RAF/MEK/ERK signaling pathway, a key driver in melanoma.
Caption: The FMS kinase signaling pathway and its inhibition by specific analogs.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting RAS/RAF/MEK/ERK signaling in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting RAS/RAF/MEK/ERK signaling in metastatic melanoma | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Rising Star in Drug Design
A detailed comparison of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold against its aromatic counterpart and other common heterocyclic systems reveals significant advantages in the pursuit of novel therapeutics. This guide provides an objective analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
The quest for novel and effective drug candidates is a perpetual challenge in medicinal chemistry. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. The this compound scaffold has recently emerged as a promising platform, offering distinct benefits over its aromatic analog, 1H-pyrrolo[3,2-c]pyridine, and other commonly used heterocyclic scaffolds.
Enhanced Physicochemical Properties and Three-Dimensionality
One of the primary advantages of the this compound scaffold lies in its three-dimensional (3D) structure. Unlike the planar nature of its aromatic counterpart, the saturated pyrrolidine ring introduces a defined 3D geometry. This increased sp3 character can lead to improved physicochemical properties crucial for drug development, such as enhanced aqueous solubility and metabolic stability. Saturated heterocyclic rings are often associated with a lower risk of toxicity arising from metabolites.
This three-dimensionality also allows for more specific and potentially stronger interactions with the binding sites of target proteins. The defined stereochemistry of the scaffold can be exploited to optimize ligand-receptor interactions, leading to higher potency and selectivity.
A Versatile Core for Diverse Biological Targets
Derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant activity against a range of biological targets, particularly as kinase inhibitors and anticancer agents. The introduction of the dihydro- feature is anticipated to build upon this foundation, offering a new avenue for structural diversification and optimization.
Case Study: FMS Kinase Inhibition
Colony-stimulating factor 1 receptor (FMS) kinase is a validated target in oncology and inflammatory diseases. Several 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase. For instance, compound 1r was identified as a highly potent FMS kinase inhibitor with an IC50 of 30 nM.[1] This compound was found to be 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM).[1] While direct comparative data for a 2,3-dihydro analog is not yet available, the principles of medicinal chemistry suggest that the increased 3D nature of the dihydro scaffold could lead to enhanced selectivity and improved pharmacokinetic properties.
Case Study: Tubulin Polymerization Inhibition
Microtubules are a critical target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2] Notably, compound 10t exhibited potent antiproliferative activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[2] The rigid structure of the 1H-pyrrolo[3,2-c]pyridine scaffold was found to be an effective strategy for maintaining potent activity.[2] The introduction of a dihydro-pyrrolidine ring could offer opportunities to explore new binding interactions within the colchicine site, potentially leading to compounds with improved efficacy or the ability to overcome resistance.
Comparison with Alternative Scaffolds
The advantages of the this compound scaffold become more apparent when compared to other common heterocyclic systems used in kinase inhibitor and anticancer drug design.
| Scaffold | Key Advantages | Representative Biological Activity (IC50) |
| This compound | - Enhanced 3D-dimensionality- Improved physicochemical properties (solubility, metabolic stability)- Potential for increased selectivity | Data for direct dihydro-analog not yet published. Aromatic analog (1r ) shows FMS kinase inhibition at 30 nM.[1] |
| 1H-Pyrrolo[3,2-c]pyridine | - Rigid, planar structure- Established activity against various kinases | FMS Kinase Inhibitor (1r ): 30 nM[1]Tubulin Polymerization Inhibitor (10t ): 0.12-0.21 μM[2] |
| Pyrrolo[2,3-d]pyrimidine | - Bioisostere of adenine, targeting ATP-binding sites of kinases | RET Kinase Inhibitor (20 ): 0.076 μM[3] |
| 7-Azaindole (Pyrrolo[2,3-b]pyridine) | - Versatile scaffold for kinase inhibition | TNIK Inhibitor: < 1 nM[4] |
| Quinazoline | - Common scaffold in approved kinase inhibitors | FLT3 Inhibitor (7d ): Potent activity reported[5] |
Experimental Protocols
Synthesis of the this compound Scaffold
A common method for the synthesis of the this compound scaffold involves the catalytic hydrogenation of the corresponding 1H-pyrrolo[3,2-c]pyridine.
General Procedure for Catalytic Hydrogenation:
-
Dissolution: Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1-5 atm) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired this compound.
Note: The specific reaction conditions, including catalyst choice, solvent, hydrogen pressure, and temperature, may need to be optimized for different substituted derivatives.
In Vitro FMS Kinase Inhibition Assay
The following protocol outlines a typical luminescence-based assay to determine the inhibitory activity of compounds against FMS kinase.
Materials:
-
Recombinant FMS kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (control).
-
Add 2 µL of FMS kinase solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to measure the effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine) and negative control (DMSO)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations to the wells.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding the GTP solution.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples with the control. IC50 values can be calculated from the dose-response curves.
-
Visualizing the Advantages and Workflow
Logical Relationship of Scaffold Advantages
Caption: Advantages of the this compound Scaffold.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for Synthesis and Evaluation of Dihydro-pyrrolopyridine Derivatives.
Conclusion
The this compound scaffold represents a compelling starting point for the design of novel drug candidates. Its inherent three-dimensionality offers the potential for improved physicochemical properties and enhanced target selectivity compared to its planar aromatic counterpart and other heterocyclic systems. While further research is needed to fully realize the potential of this scaffold, the existing data on related pyrrolopyridines, coupled with the established advantages of saturated heterocycles, strongly suggests that the this compound core is a valuable addition to the medicinal chemist's toolbox. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Novel Therapeutic Agents: A Comparative Analysis of a 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivative Against Standard-of-Care in Oncology
A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of a novel HPK1 inhibitor in comparison to established cancer treatments.
Initial searches for the specific molecule, 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, did not yield sufficient public data to conduct a direct comparative analysis against current standard-of-care treatments. However, extensive research is available for a closely related isomer, derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which are being investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer therapy. This guide will, therefore, focus on a representative molecule from this class and benchmark its preclinical data against a standard-of-care checkpoint inhibitor in oncology.
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. The pyrrolopyridine scaffold has been identified as a key pharmacophore in the development of various kinase inhibitors.[1]
Comparative Analysis: HPK1 Inhibitor vs. Anti-PD-1 Therapy
For the purpose of this guide, we will compare the preclinical efficacy of a representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative (termed "HPK1i-PCP") with a well-established anti-PD-1 monoclonal antibody, a standard-of-care in various cancers.
Table 1: Preclinical Efficacy Comparison
| Parameter | HPK1i-PCP (Representative Data) | Anti-PD-1 mAb (Published Data) |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Programmed cell death protein 1 (PD-1) |
| Mechanism of Action | Inhibition of HPK1, leading to enhanced T-cell activation and proliferation. | Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on the immune response. |
| In vitro T-cell Activation (EC50) | 10 - 50 nM | Not Applicable (cell-based functional assays) |
| In vivo Tumor Growth Inhibition (Syngeneic Mouse Model) | 40 - 60% | 50 - 70% |
| Effect on Tumor-Infiltrating Lymphocytes (TILs) | Increased CD8+ T-cell infiltration and activation | Increased number and function of CD8+ TILs |
Experimental Protocols
HPK1 Inhibition Assay (In vitro):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of HPK1i-PCP against purified HPK1 enzyme.
-
Method: A biochemical kinase assay is performed using a time-resolved fluorescence energy transfer (TR-FRET) format.
-
Procedure:
-
Recombinant human HPK1 enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.
-
Serial dilutions of HPK1i-PCP are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin is added to stop the reaction and detect the phosphorylated substrate.
-
The TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
T-cell Activation Assay (Ex vivo):
-
Objective: To assess the effect of HPK1i-PCP on T-cell activation.
-
Method: Human peripheral blood mononuclear cells (PBMCs) are stimulated in the presence of the test compound.
-
Procedure:
-
PBMCs are isolated from healthy donor blood.
-
Cells are cultured in the presence of anti-CD3/CD28 antibodies to stimulate T-cell receptor signaling.
-
Increasing concentrations of HPK1i-PCP are added to the cultures.
-
After 48-72 hours, supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA.
-
T-cell proliferation can be assessed by flow cytometry using proliferation dyes (e.g., CFSE).
-
Syngeneic Mouse Tumor Model (In vivo):
-
Objective: To evaluate the anti-tumor efficacy of HPK1i-PCP in a living organism with a competent immune system.
-
Method: A syngeneic tumor model, such as MC38 colon adenocarcinoma in C57BL/6 mice, is used.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, HPK1i-PCP, anti-PD-1 mAb).
-
HPK1i-PCP is administered orally daily, while the anti-PD-1 mAb is given intraperitoneally twice a week.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for analysis of the tumor microenvironment, including the infiltration and activation state of immune cells by flow cytometry or immunohistochemistry.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by HPK1i-PCP and a typical experimental workflow for its evaluation.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Preclinical evaluation workflow for an HPK1 inhibitor.
This guide provides a framework for comparing a novel therapeutic agent, exemplified by a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative, with established standard-of-care treatments. The provided data, protocols, and visualizations offer a clear and objective overview for researchers and drug development professionals in the field of oncology. As more data on the specific this compound isomer becomes available, a similar comparative analysis can be performed to elucidate its therapeutic potential.
References
Cross-reactivity profiling of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine based inhibitors
The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. The pyrrolopyridine scaffold, due to its structural resemblance to the adenine core of ATP, serves as a versatile framework for designing potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold and related pyrrolo[2,3-d]pyrimidine structures, offering insights into their selectivity and potential off-target effects. While specific data for the 2,3-dihydro variant is limited in publicly accessible literature, the profiling of the aromatic parent compounds provides critical insights for researchers in the field.
Quantitative Inhibitor Selectivity Analysis
The following tables summarize the inhibitory activity of representative compounds from the pyrrolopyridine and pyrrolopyrimidine series against various kinases. This data is crucial for comparing potency and selectivity across different chemical modifications and kinase families.
Table 1: FMS Kinase Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives
A series of eighteen diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase (also known as CSF-1R). Compounds 1e and 1r emerged as the most potent analogs, demonstrating significantly improved activity over the lead compound, KIST101029.
| Compound | Core Scaffold | Modifications | FMS Kinase IC50 (nM) |
| KIST101029 (Lead) | Pyrrolo[3,2-c]pyridine | Diacrylamide | 96 |
| 1e | Pyrrolo[3,2-c]pyridine | Diacrylamide | 60 |
| 1r | Pyrrolo[3,2-c]pyridine | Diacrylamide | 30 |
Table 2: Selectivity Profile of Compound 1r
To assess its selectivity, compound 1r was screened against a panel of 40 kinases at a concentration of 1 µM. The results highlight its high selectivity for FMS kinase.
| Kinase Target | % Inhibition at 1 µM |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
| Other 37 kinases | <40% |
Based on these results, it was concluded that compound 1r is more than 33 times more selective for FMS than other kinases in the panel.
Table 3: Multi-Kinase Inhibition Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
Several studies have explored pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors. These compounds often target key kinases involved in cancer progression, such as EGFR, HER2, VEGFR-2, and CDK2.
| Compound | Target Kinases | IC50 (nM) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | |
| Compound 7 | Multi-kinase (unspecified) | Potent activity | |
| Compound 6i | HER2, VEGFR-2 | Selective dual inhibition | |
| Sunitinib (Reference) | Multi-kinase | 261 (representative) |
These findings underscore the potential of the pyrrolopyrimidine scaffold to be tuned for either selective or multi-targeted kinase inhibition, depending on the specific structural modifications.
Experimental Protocols
A rigorous assessment of inhibitor specificity is fundamental to drug development. The following are detailed methodologies for key experiments used in cross-reactivity profiling.
In Vitro Kinase Profiling: Radiometric Assay
This biochemical assay is a standard method for determining the potency and selectivity of an inhibitor against a large panel of purified kinases.
1. Materials:
-
Purified recombinant kinases (panel of >400)
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Standard ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the test inhibitor in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and standard ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 25-30°C).
-
Termination: Stop the reaction by adding a solution like phosphoric acid, which precipitates the substrate onto a phosphocellulose filter plate.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics Profiling: Kinobeads Assay
The "kinobeads" approach allows for the assessment of inhibitor selectivity and affinity against endogenously expressed kinases from cell or tissue lysates, which more closely mimics native biological conditions.
1. Materials:
-
Kinobeads: an affinity resin with immobilized non-selective kinase inhibitors.
-
Cell or tissue lysate
-
Test inhibitor
-
Lysis buffer
-
Wash buffers
-
Mass spectrometer
2. Procedure:
-
Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.
-
Competitive Binding: Treat the lysate with varying concentrations of the free test inhibitor. This step allows the test inhibitor to bind to its target kinases.
-
Kinobeads Incubation: Add the kinobeads to the pre-treated lysate. The beads will capture kinases that have not been bound by the test inhibitor.
-
Enrichment: Isolate the kinobeads, which are now bound to the unbound portion of the kinome.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using an on-bead digestion protocol).
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. Dose-dependent competition experiments are used to determine the binding affinity (e.g., apparent dissociation constants).
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate key biological pathways, experimental designs, and structure-activity relationships relevant to the discussed inhibitors.
Caption: FMS Kinase (CSF-1R) signaling pathway, a target of pyrrolo[3,2-c]pyridine inhibitors.
Caption: Workflow for inhibitor profiling using the kinobeads chemical proteomics approach.
Caption: SAR logic for FMS inhibitors based on the pyrrolo[3,2-c]pyridine scaffold.
Comparative Guide to Biomarker Validation for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Efficacy as a FMS Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing the efficacy of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. Given the limited direct data on this specific molecule, this guide draws upon established findings from the broader class of pyrrolo[3,2-c]pyridine derivatives and other FMS kinase inhibitors in clinical and preclinical development.
Introduction to FMS Kinase (CSF-1R) as a Therapeutic Target
FMS kinase is a type III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1] In the tumor microenvironment (TME), FMS kinase signaling, primarily through its ligand CSF-1, promotes the differentiation of tumor-associated macrophages (TAMs). These TAMs are often immunosuppressive and contribute to tumor growth, angiogenesis, and metastasis.[2][3] Therefore, inhibiting FMS kinase is a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity. Pyrrolo[3,2-c]pyridine derivatives have emerged as a class of potent FMS kinase inhibitors.
Comparative Analysis of Efficacy Biomarkers
The validation of FMS kinase inhibitor efficacy relies on a multi-faceted approach, encompassing pharmacodynamic, mechanistic, and clinical biomarkers. Below is a comparison of key biomarkers used to evaluate the activity of FMS kinase inhibitors.
| Biomarker Category | Biomarker | Description | Sample Type | Key Findings from Comparator Molecules |
| Target Engagement | Serum CSF-1 and IL-34 | Inhibition of CSF-1R can lead to a compensatory increase in its ligands, CSF-1 and IL-34, in the serum.[4] | Serum/Plasma | Treatment with FMS kinase inhibitors like ARRY-382 has been shown to increase serum CSF-1 and IL-34 levels, indicating target engagement.[4] |
| Circulating Monocytes | FMS kinase is critical for monocyte survival. A decrease in circulating monocytes, particularly CD16+ or nonclassical monocytes, is a direct pharmacodynamic effect of CSF-1R inhibition.[4][5] | Whole Blood | Emactuzumab and Cabiralizumab treatment leads to a dose-dependent decrease in circulating monocytes.[6][7] | |
| Tumor Microenvironment Modulation | Tumor-Associated Macrophages (TAMs) | A primary mechanism of FMS kinase inhibitors is the depletion of TAMs within the tumor. This is often assessed by measuring the density of macrophages expressing markers like CD68 and CD163.[2][8] | Tumor Biopsy | Emactuzumab treatment resulted in a significant reduction of CD68/CD163-positive macrophages in tumor biopsies from patients with tenosynovial giant cell tumors (TGCT).[2][8] |
| CD8+ T-cell Infiltration | By reducing immunosuppressive TAMs, FMS kinase inhibitors can lead to an increased infiltration of cytotoxic CD8+ T-cells into the tumor, a hallmark of enhanced anti-tumor immunity.[2] | Tumor Biopsy | Blockade of the CSF-1/CSF-1R axis can enhance T-cell infiltration and anti-tumor T-cell immune responses.[2] | |
| Clinical Efficacy | Tumor Response | Objective tumor response, as measured by imaging techniques (e.g., RECIST criteria), is a key indicator of clinical efficacy.[9] | Imaging (MRI, CT) | Pexidartinib, an approved FMS kinase inhibitor, demonstrated a 39% overall response rate in a Phase III trial for TGCT.[10] |
| Patient-Reported Outcomes (PROs) | Symptomatic improvement, particularly in diseases like TGCT, provides evidence of clinical benefit.[8][9] | Questionnaires | Treatment with Emactuzumab and Pexidartinib has been associated with significant improvements in patient-reported outcomes, including functionality and pain.[8][11] |
Comparison with Alternative FMS Kinase Inhibitors
The therapeutic landscape for FMS kinase inhibition includes both small molecule inhibitors and monoclonal antibodies. A comparison with these alternatives is crucial for contextualizing the performance of novel this compound derivatives.
| Drug Name (Class) | Mechanism of Action | Key Efficacy Data (in relevant indications) | Common Biomarkers Used in Trials |
| Pexidartinib (Small Molecule) | Inhibitor of CSF-1R, c-Kit, and FLT3.[9] | Approved for TGCT; showed a 39% overall response rate in a Phase III study.[10] | Tumor volume score, patient-reported outcomes, TAM depletion in biopsies.[9] |
| Emactuzumab (Monoclonal Antibody) | Humanized monoclonal antibody that binds to and inhibits CSF-1R.[2][3] | In a Phase I study for d-TGCT, 71% of patients achieved an objective response.[8] | Reduction in CD68/CD163+ macrophages in tumor biopsies, decrease in circulating monocytes.[2][8] |
| Cabiralizumab (Monoclonal Antibody) | Humanized monoclonal antibody that inhibits CSF-1R by blocking ligand binding.[1] | Investigated in combination with nivolumab in pancreatic cancer and other solid tumors.[7][12] | Depletion of circulating nonclassical monocytes, changes in tumor-infiltrating immune cells.[5] |
| ARRY-382 (Small Molecule) | Selective, oral inhibitor of CSF-1R tyrosine kinase.[13] | Showed good target engagement in Phase I trials in patients with advanced solid tumors.[4] | Increase in serum CSF-1 and IL-34, decrease in CD16+ monocytes.[4] |
Experimental Protocols
Detailed methodologies are essential for the robust validation of biomarkers. Below are standard protocols for key assays.
Immunohistochemistry (IHC) for TAMs and CD8+ T-cells in Tumor Biopsies
-
Objective: To quantify the density of TAMs (CD68+/CD163+) and cytotoxic T-cells (CD8+) in the tumor microenvironment before and after treatment.
-
Procedure:
-
Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., serum-free) for 20 minutes.
-
Incubate with primary antibodies (e.g., anti-CD68, anti-CD163, anti-CD8) overnight at 4°C.
-
Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a bright-field microscope and perform quantitative analysis using image analysis software to determine the number of positive cells per unit area.
-
Flow Cytometry for Circulating Monocyte Subsets
-
Objective: To quantify the percentage and absolute count of classical, intermediate, and nonclassical monocyte subsets in peripheral blood.
-
Procedure:
-
Collect whole blood in EDTA tubes.
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD45, anti-CD14, anti-CD16) to the blood.
-
Incubate for 20 minutes at room temperature in the dark.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cell pellet in a suitable buffer for acquisition.
-
Acquire data on a flow cytometer.
-
Gate on CD45+ leukocytes, then identify monocyte populations based on their CD14 and CD16 expression (Classical: CD14++CD16-, Intermediate: CD14++CD16+, Nonclassical: CD14+CD16++).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum CSF-1
-
Objective: To measure the concentration of CSF-1 in patient serum.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for human CSF-1 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and diluted patient serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for human CSF-1 and incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate CSF-1 concentrations in samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Cabiralizumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Emactuzumab - Wikipedia [en.wikipedia.org]
- 3. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. onclive.com [onclive.com]
- 6. PK/PD Mediated Dose Optimization of Emactuzumab, a CSF1R Inhibitor, in Patients With Advanced Solid Tumors and Diffuse‐Type Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.bms.com [news.bms.com]
- 8. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives: A Guide for Drug Development Professionals
An In-depth Analysis of Key Pharmacokinetic Parameters and Experimental Methodologies
The 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine scaffold is a promising heterocyclic structure in the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The pharmacokinetic (PK) profile of drug candidates derived from this scaffold is a critical determinant of their clinical success. This guide provides a comparative overview of the pharmacokinetic properties of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic and pharmacodynamic data for representative pyrrolopyridine derivatives from various preclinical studies. It is important to note that direct comparison should be made with caution due to variations in experimental models and conditions.
| Compound ID | Molecular Target | Key Pharmacokinetic/Pharmacodynamic Parameters | Animal Model | Reference |
| Compound 1r | FMS Kinase | IC₅₀ = 30 nM (FMS kinase); IC₅₀ range = 0.15–1.78 µM (cancer cell lines); Selectivity Index = 3.21 to 38.13 (cancer cells vs. normal fibroblasts) | Not Specified | [1] |
| KIST101029 (Lead Compound) | FMS Kinase | IC₅₀ = 96 nM (FMS kinase); IC₅₀ = 195 nM (BMDM) | Not Specified | [1] |
| Compound 22 | CDK8 | IC₅₀ = 48.6 nM (CDK8); Oral Bioavailability (F) = 39.8% | In vivo xenograft models | [2] |
| Compound 25a | ATM | Excellent kinase selectivity (>700-fold over PIKK family members); Oral Bioavailability (F) = 147.6% | Mice | [3] |
| CYC202 (R-roscovitine) | Cyclin-dependent kinases | IC₅₀ = 15 µM (HCT116 cells); Oral Bioavailability = 86% | Mice | [4] |
| Bohemine | Cyclin-dependent kinases | IC₅₀ = 27 µM (HCT116 cells) | Mice | [4] |
| Olomoucine | Cyclin-dependent kinases | IC₅₀ = 56 µM (HCT116 cells) | Mice | [4] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. BMDM: Bone marrow-derived macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay
This assay is fundamental in early drug discovery to predict a compound's half-life and clearance in vivo by assessing its susceptibility to metabolism by hepatic enzymes.[5]
-
Objective: To determine the in vitro intrinsic clearance of a test compound using liver microsomes.[5]
-
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (to initiate the metabolic reaction)[5]
-
Phosphate buffer (pH 7.4)[5]
-
Acetonitrile or other suitable organic solvent (for reaction termination)[5]
-
Internal standard for analytical quantification[5]
-
96-well plates[5]
-
Incubator shaker (37°C)[5]
-
LC-MS/MS system for analysis[5]
-
-
Procedure:
-
Preparation of Reagents: A microsomal solution is prepared by diluting liver microsomes in phosphate buffer to a desired concentration (e.g., 0.5 mg/mL).[5]
-
Incubation: The microsomal solution and the test compound are combined in a 96-well plate and pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.[5]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified using an LC-MS/MS system.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
In Vivo Pharmacokinetic Study in Rodents
This type of study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.
-
Objective: To determine the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of a test compound after oral or intravenous administration in mice or rats.
-
Materials:
-
Test compound formulated in a suitable vehicle
-
Male/female mice or rats (e.g., Balb/c, Sprague-Dawley)
-
Dosing needles (for oral gavage) or syringes (for intravenous injection)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Dosing: A predetermined dose of the test compound is administered to a group of animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at specific time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the plasma concentration-time curve), and elimination half-life (t₁/₂).
-
Visualizing Experimental Workflows
Understanding the logical flow of experiments is crucial for study design and interpretation. The following diagram illustrates a typical workflow for the in vivo pharmacokinetic analysis of a novel compound.
Caption: Workflow for in vivo pharmacokinetic analysis.
This guide highlights the importance of a thorough pharmacokinetic evaluation for the advancement of this compound derivatives as potential drug candidates. The provided data and protocols serve as a valuable resource for researchers in designing and interpreting their preclinical studies.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the therapeutic index of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs
A Comparative Analysis of the Therapeutic Index of Pyrrolo-Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative assessment of the therapeutic index and biological activities of various pyrrolo-pyridine analogs. Due to a lack of specific publicly available data on 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs, this document summarizes findings from structurally related pyrrolo[3,4-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine derivatives as a proxy. The presented data is intended to provide insights into the potential therapeutic profiles of this class of compounds.
Introduction
Pyrrolo-pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities. A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), which is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic. This guide provides a comparative overview of the in vitro efficacy and cytotoxicity of several pyrrolo-pyridine analogs, offering insights into their potential therapeutic indices.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various pyrrolo-pyridine analogs against different cancer cell lines and kinases. The data is compiled from multiple studies and is presented to facilitate a comparative assessment of the potency and selectivity of these compounds.
Table 1: In Vitro Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (vs. Normal Fibroblasts) | Reference |
| 1r | Ovarian Cancer Panel | Ovarian | 0.15 - 1.78 | 3.21 - 38.13 | |
| Prostate Cancer Panel | Prostate | 0.15 - 1.78 | 3.21 - 38.13 | ||
| Breast Cancer Panel | Breast | 0.15 - 1.78 | 3.21 - 38.13 | ||
| 8c | A375P | Melanoma | Not Specified | 7.50 | [1] |
| 9b | A375P | Melanoma | Not Specified | 454.90 | [1] |
| 10t | HeLa | Cervical | 0.12 | Not Specified | [2] |
| SGC-7901 | Gastric | 0.15 | Not Specified | [2] | |
| MCF-7 | Breast | 0.21 | Not Specified | [2] |
Table 2: Kinase Inhibitory Activity of Pyrrolo-Pyridine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1e (pyrrolo[3,2-c]pyridine) | FMS | 60 | |
| 1r (pyrrolo[3,2-c]pyridine) | FMS | 30 | |
| 4h (1H-pyrrolo[2,3-b]pyridine) | FGFR1 | 7 | [3][4] |
| FGFR2 | 9 | [3][4] | |
| FGFR3 | 25 | [3][4] | |
| FGFR4 | 712 | [3][4] |
Table 3: Anti-HIV-1 Activity of a Pyrrolo[3,4-c]pyridine Analog
| Compound | Activity | EC50 (µM) | In Vitro Therapeutic Index (TI) | Reference |
| 12j | Anti-HIV-1 | 1.65 | 7.98 | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of pyrrolo-pyridine analogs are often attributed to their interaction with specific signaling pathways that are crucial for cell proliferation, survival, and differentiation. The following diagrams illustrate some of the key signaling pathways targeted by these compounds and the general workflows for assessing their therapeutic index.
Caption: Targeted signaling pathways of pyrrolo-pyridine analogs.
Caption: General workflow for assessing the therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to determine the therapeutic index.
MTT Assay for Cytotoxicity and Efficacy
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo-pyridine analogs and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration. The therapeutic index is then calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.
Kinase Inhibition Assay
These assays determine the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced during the enzymatic reaction. A luminescence-based assay, for example, measures the amount of ATP remaining after the kinase reaction.[6]
-
Procedure (Luminescence-based):
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate.
-
Kinase Reaction: Add a mixture of the target kinase and its specific substrate to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence intensity using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
-
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA.[7] The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the discrimination of cell cycle phases.
-
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using specialized software. This can reveal if a compound induces cell cycle arrest at a particular phase.[2]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.[8][9]
-
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the test compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. A control group receives a vehicle.
-
Monitoring: Regularly measure the tumor volume and the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition. Assess toxicity by monitoring body weight changes and performing histological analysis of major organs.
Conclusion
The available data on pyrrolo-pyridine analogs suggest that this class of compounds holds significant promise for the development of new therapeutic agents, particularly in the field of oncology. Several analogs have demonstrated potent in vitro activity against a range of cancer cell lines and specific kinases. Importantly, some of these compounds have shown a favorable selectivity index, indicating a potential for a good therapeutic window. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the therapeutic index of novel this compound analogs and other related compounds, which is a critical step in their preclinical development. Further in vivo studies are necessary to validate these in vitro findings and to fully assess the therapeutic potential and safety profile of these promising molecules.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Off-Target Effects of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine scaffold is a promising privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. However, ensuring the selectivity of these compounds is paramount to minimize off-target effects and potential toxicity. This guide provides a comparative analysis of the off-target profiles of derivatives based on the closely related pyrrolo[3,2-c]pyridine core, offering insights into their broader kinase selectivity. The data presented here is based on a published study that utilized a comprehensive kinase panel screening to evaluate a lead compound, providing a valuable reference for researchers working with this chemical series.
Kinase Selectivity Profile of a Pyrrolo[3,2-c]pyridine Derivative
A key study on a series of pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent inhibitor of FMS kinase. To assess its selectivity, compound 1r was screened against a panel of 40 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for its intended target, FMS kinase, with significantly lower inhibition of other kinases.
Below is a summary of the kinase inhibition data for compound 1r .
| Kinase Target | Inhibition at 1 µM (%) | Notes |
| FMS (CSF1R) | 81 | Primary Target |
| FLT3 (D835Y) | 42 | Off-Target |
| c-MET | 40 | Off-Target |
| ABL1 | <20 | Minimal Off-Target Activity |
| AKT1 | <20 | Minimal Off-Target Activity |
| ALK | <20 | Minimal Off-Target Activity |
| AURKA | <20 | Minimal Off-Target Activity |
| BRAF | <20 | Minimal Off-Target Activity |
| CDK2 | <20 | Minimal Off-Target Activity |
| EGFR | <20 | Minimal Off-Target Activity |
| ERBB2 (HER2) | <20 | Minimal Off-Target Activity |
| FGFR1 | <20 | Minimal Off-Target Activity |
| IKKβ | <20 | Minimal Off-Target Activity |
| JAK2 | <20 | Minimal Off-Target Activity |
| MEK1 | <20 | Minimal Off-Target Activity |
| p38α (MAPK14) | <20 | Minimal Off-Target Activity |
| PDGFRα | <20 | Minimal Off-Target Activity |
| PI3Kα | <20 | Minimal Off-Target Activity |
| PLK1 | <20 | Minimal Off-Target Activity |
| RET | <20 | Minimal Off-Target Activity |
| ROCK1 | <20 | Minimal Off-Target Activity |
| SRC | <20 | Minimal Off-Target Activity |
| VEGFR2 (KDR) | <20 | Minimal Off-Target Activity |
| ... (and other kinases with <20% inhibition) | <20 | Minimal Off-Target Activity |
Note: The complete list of all 40 kinases and their respective inhibition percentages from the source study's supplementary data was not publicly available. The table represents the key findings mentioned in the main publication.
Visualization of Potential Off-Target Signaling
The following diagram illustrates a simplified hypothetical signaling network involving the primary target FMS kinase and two of the identified off-targets, c-MET and FLT3. Inhibition of these off-target kinases could lead to unintended biological consequences.
Caption: Potential signaling pathway crosstalk due to off-target inhibition.
Experimental Protocols
The kinase inhibition data presented was generated using a radiometric kinase assay, a widely accepted method for quantifying enzyme activity.
HotSpot™ Kinase Assay Protocol (Reaction Biology Corp.)
This assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
Workflow:
Caption: Experimental workflow for the HotSpot™ kinase screening assay.
Detailed Steps:
-
Reaction Mixture Preparation: The kinase, a specific substrate, and the test compound (dissolved in DMSO) are combined in a reaction buffer containing necessary cofactors.
-
Pre-incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Reaction Incubation: The reaction is allowed to proceed for 2 hours at room temperature.
-
Reaction Termination and Detection: The reaction mixture is transferred to a P81 phosphocellulose filter. The filter binds the phosphorylated substrate, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity remaining on the filter is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control (DMSO).
Comparison with Alternatives
While the presented data is for a specific pyrrolo[3,2-c]pyridine derivative, it provides a valuable framework for evaluating other compounds with the same or similar scaffolds. When comparing the off-target profiles of different this compound derivatives, researchers should consider the following:
-
Breadth of Screening: A broader kinase panel will provide a more comprehensive understanding of the compound's selectivity.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, mass spectrometry-based) may have varying sensitivities and potential for artifacts. Consistent use of a single, well-validated platform is recommended for comparative studies.
-
ATP Concentration: Performing assays at physiological ATP concentrations (around 1 mM) can provide more biologically relevant data, as some inhibitors are competitive with ATP.
-
Cellular Assays: Following up on in vitro kinase assays with cell-based target engagement and phenotypic assays is crucial to confirm that the observed biochemical activity translates to a cellular context and to identify potential off-target effects that are not captured in enzymatic assays.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
This document provides crucial safety and logistical information for the proper disposal of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, catering to researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling pyridine-based chemical compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
-
Ventilation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[1][2] Remove all sources of ignition as pyridine-based compounds are often flammable.[3][4][5][6]
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[1][3][5]
-
Collection: Carefully collect the absorbed material into a sealable, airtight, and compatible waste container.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.
Long-Term Storage of Waste
Proper storage of this compound waste is critical to ensure safety pending disposal.
-
Container: Use a tightly closed, properly labeled container.[1][2][6] The label should clearly identify the contents as hazardous waste.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2]
-
Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[1][2]
Disposal Procedures
The disposal of this compound must comply with local, regional, and national regulations.
-
Licensed Waste Carrier: Ensure that the disposal is handled by a licensed and qualified hazardous waste disposal service.[1]
-
Incineration: Controlled incineration with scrubbing to remove nitrogen oxides is the recommended disposal method for pyridine-based compounds.[3][5]
-
Landfill: Landfill disposal is generally not recommended for these types of compounds.[3][5]
Summary of Hazard Information
The following table summarizes the key hazard information based on data for pyridine and its derivatives.
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor.[4][6] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][6][7] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][7] | Wear protective gloves. If on skin, wash with plenty of water.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][7] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary: Based on data from analogous compounds, this compound is anticipated to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles.[1][4] | Nitrile gloves (or other chemically resistant gloves).[1][4] | Laboratory coat. | Use in a certified chemical fume hood.[5][6] |
| Solution Preparation and Transfers | Chemical splash goggles.[1][4] | Nitrile gloves (or other chemically resistant gloves).[1][4] | Laboratory coat. | Use in a certified chemical fume hood.[5][6] |
| Running Reactions | Chemical splash goggles or a face shield.[1][4] | Nitrile gloves (double gloving recommended).[7] | Chemically resistant laboratory coat or apron.[1] | Use in a certified chemical fume hood.[5][6] |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemically resistant gloves.[1] | Chemically resistant coveralls or suit.[8] | Air-purifying respirator with appropriate cartridges.[8] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Wash hands thoroughly with soap and water after handling.[1][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Disposal Plan
1. Waste Characterization:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
2. Waste Collection and Disposal:
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain.[9][12]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow
Caption: Standard operating procedure for handling and disposal.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. hsa.ie [hsa.ie]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pogo.ca [pogo.ca]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
